Anticancer agent 179
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H35NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[(2S,6R)-6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C25H35NO4/c1-4-16(2)14-17(3)8-13-20-6-5-7-22(30-20)23-24(28)21(15-26-25(23)29)18-9-11-19(27)12-10-18/h9-12,15-17,20,22,27H,4-8,13-14H2,1-3H3,(H2,26,28,29)/t16?,17?,20-,22+/m1/s1 |
InChI Key |
KGAQEMXGOIXQDZ-SYYRQRMVSA-N |
Isomeric SMILES |
CCC(C)CC(C)CC[C@H]1CCC[C@H](O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OKI-179 (Bocodepsin) in Solid Tumors
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase (HDAC) inhibitors represent a promising class of anti-cancer agents, yet their application in solid tumors has been hampered by issues of toxicity, poor isoform selectivity, and a narrow therapeutic index.[1][2] OKI-179 (bocodepsin) is a novel, orally bioavailable, Class I-selective HDAC inhibitor developed to overcome these limitations.[2][3] A thioester prodrug of the active metabolite OKI-006, OKI-179 is a unique congener of the natural product largazole.[1][4] Preclinical and clinical data demonstrate that OKI-179 exhibits a favorable pharmacokinetic and safety profile, achieves potent on-target engagement, and shows significant anti-tumor activity, both as a single agent and in combination therapies.[1][5] This document provides a comprehensive overview of the core mechanism of action of OKI-179, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways.
Pharmacology and Prodrug Metabolism
OKI-179 is designed for optimal oral bioavailability and is metabolically converted in vivo to its active form, OKI-006.[1] An earlier-generation prodrug, OKI-005, was utilized for in vitro pharmacology studies.[1][2] This prodrug strategy enhances the physicochemical properties of the molecule for clinical development.[1][2]
Caption: Prodrug activation pathway of OKI-179 and OKI-005 to the active metabolite OKI-006.
Core Mechanism of Action: Selective Class I HDAC Inhibition
The primary anti-tumor effect of OKI-179 is driven by the potent and selective inhibition of Class I HDAC enzymes by its active metabolite, OKI-006.[5][6] Histone deacetylases play a crucial role in epigenomic regulation by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[1][4] In many cancers, HDACs are dysregulated, contributing to oncogenesis.[1]
OKI-006 selectively targets HDACs 1, 2, and 3, with minimal activity against Class IIa HDACs.[5][6][7] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), particularly at H3K9 and H3K27 sites.[5][7] The resulting open chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce apoptosis and inhibit cell proliferation.[1][4]
Caption: OKI-179 inhibits Class I HDACs, leading to histone hyperacetylation and tumor suppression.
Target Selectivity and Potency
The selectivity of OKI-006 for Class I HDACs is a key differentiator from less selective HDAC inhibitors, which may contribute to off-target toxicities.[2] The half-maximal inhibitory concentrations (IC₅₀) demonstrate this potency and selectivity.
| Target Enzyme | IC₅₀ (nM) |
| HDAC1 | 1.2 |
| HDAC2 | 2.4 |
| HDAC3 | 2.0 |
| Class IIa HDACs | >1000 |
| Table 1: Biochemical inhibitory profile of OKI-006, the active metabolite of OKI-179.[5][6][7] |
Preclinical Anti-Tumor Activity
OKI-179 has demonstrated significant single-agent anti-tumor activity in multiple preclinical models of solid tumors.[1][6]
In Vitro Efficacy
The predecessor prodrug, OKI-005, showed potent anti-proliferative activity across a range of human cancer cell lines, inducing apoptosis and increasing histone acetylation, which is consistent with its on-target mechanism.[1][4]
In Vivo Xenograft Studies
In vivo studies using human tumor xenografts in mice confirmed the anti-tumor activity of orally administered OKI-179. Treatment resulted in statistically significant tumor growth inhibition in models of triple-negative breast cancer (TNBC) and colorectal cancer (CRC).[1]
| Model | Cell Line | Treatment (OKI-179) | Outcome |
| Colorectal Cancer | HCT-116 | 40-80 mg/kg PO daily | Statistically significant tumor growth decrease |
| Colorectal Cancer | HCT-116 | 120 mg/kg PO every other day | Statistically significant tumor growth decrease |
| Triple-Negative Breast Cancer | MDA-MB-231 | 40-80 mg/kg PO daily | Statistically significant tumor growth decrease |
| Triple-Negative Breast Cancer | MDA-MB-231 | 120 mg/kg PO every other day | Statistically significant tumor growth decrease |
| Table 2: Summary of OKI-179 efficacy in preclinical xenograft models.[1] |
Experimental Protocols: Xenograft Efficacy Studies
-
Cell Lines and Culture: HCT-116 and MDA-MB-231 human cancer cell lines were cultured according to standard protocols.
-
Animal Models: Female athymic nude mice were used. Tumor cells were implanted subcutaneously.
-
Treatment: When tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. OKI-179 was administered orally (PO) at the doses and schedules indicated in Table 2.
-
Efficacy Endpoint: Tumor volume was measured regularly using calipers. The primary endpoint was tumor growth inhibition compared to the vehicle control group. Statistical significance was determined at the end of the study period (e.g., day 24).[1]
Caption: Standard workflow for evaluating the preclinical in vivo efficacy of OKI-179.
Synergistic Mechanisms in Combination Therapy
A key aspect of OKI-179's therapeutic potential lies in its ability to synergize with other anti-cancer agents, particularly in immuno-oncology and in tumors with specific genetic mutations.[1][8]
Potentiation of Immunotherapy
HDAC inhibitors can modulate the tumor microenvironment to be more susceptible to immune attack.[1] OKI-179 has been shown to potentiate the activity of immune checkpoint inhibitors like anti-PD-1 antibodies.[1][6] This effect is associated with increased T-cell activation within the tumor, suggesting that OKI-179 enhances tumor immunogenicity.[1]
Caption: OKI-179 enhances tumor immunogenicity, synergizing with anti-PD-1 checkpoint inhibitors.
Synthetic Lethality with RAS Pathway Inhibitors
Activating mutations in the RAS pathway are common in many cancers.[8] Preclinical data show that the combination of OKI-179 with MEK inhibitors (e.g., binimetinib) is preferentially synergistic and induces synthetic lethality in RAS-pathway mutated tumor models.[3][8] This combination leads to double-strand DNA breaks and subsequent cellular apoptosis.[8] This has been observed in NRAS-mutated melanoma and BRAF-mutated colorectal cancer models, where the combination therapy led to significantly more tumor regressions than single-agent treatments.[3]
Caption: OKI-179 and MEK inhibitors create synthetic lethality in RAS-mutated cancer cells.
Clinical Data: Phase 1 First-in-Human Study
A Phase 1 dose-escalation study (NCT03931681) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of OKI-179 in patients with advanced solid tumors.[5][7]
Study Design and Dosing
The trial used a standard 3+3 dose-escalation design, evaluating both intermittent (e.g., 4 days on, 3 days off) and continuous daily dosing schedules.[5][7] The Recommended Phase 2 Dose (RP2D) was established at 450 mg daily for intermittent dosing and 200 mg daily for continuous dosing.[5] Thrombocytopenia was identified as the on-target dose-limiting toxicity (DLT).[5]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile
OKI-179 demonstrated a favorable PK profile with consistent exposure of its active metabolite, OKI-006, at levels above the targeted exposure for efficacy based on preclinical models.[5][7] On-target pharmacodynamic effects were confirmed by a dose-dependent increase in histone acetylation in circulating T-cells from patients.[5][6]
| PK/PD Parameter | Value / Observation |
| Pharmacokinetics (OKI-006) | |
| Cₘₐₓ | > 2,000 ng/mL |
| AUC | > 8,000 hr*ng/mL |
| Tₘₐₓ | 2 hours |
| T₁/₂ | 6-8 hours |
| Pharmacodynamics | |
| Histone Acetylation | >3-fold increase in H3K9/H3K27ac (180-450 mg doses) |
| Histone Acetylation | >6-fold increase in H3K27ac (≥200 mg doses) |
| Table 3: Summary of clinical pharmacokinetic and pharmacodynamic data for OKI-179.[5][6][7] |
Clinical Safety and Efficacy
OKI-179 was generally well-tolerated with a manageable safety profile.[6][9] The most common adverse events were nausea, fatigue, and anemia.[5][9] The best response observed in the Phase 1 study was Stable Disease (SD) in 42% of evaluable patients (10 out of 24).[5][7] Notably, prolonged stable disease was observed in heavily pre-treated patients with platinum-resistant serous ovarian cancer (446 days) and adenoid cystic nasopharyngeal carcinoma (256 days).[5][7]
Conclusion
OKI-179 (bocodepsin) is a potent, selective, and orally bioavailable Class I HDAC inhibitor with a well-defined mechanism of action. By inhibiting HDACs 1, 2, and 3, it induces histone hyperacetylation, leading to the expression of tumor-suppressing genes and subsequent anti-proliferative effects. Its favorable safety and pharmacokinetic profiles, combined with demonstrated on-target activity in patients, distinguish it from earlier-generation HDAC inhibitors.[9] Furthermore, its strong synergistic potential with both immunotherapy and targeted agents in RAS-mutated cancers positions OKI-179 as a promising backbone therapy for a variety of solid tumors.[3][8] Ongoing and future Phase 2 studies will further elucidate its clinical utility in these settings.[5]
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onkuretherapeutics.com [onkuretherapeutics.com]
- 4. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onkuretherapeutics.com [onkuretherapeutics.com]
The Core of Selectivity: A Technical Guide to the Class I HDAC Inhibitor OKI-179
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the class I histone deacetylase (HDAC) selectivity profile of OKI-179, a novel, orally bioavailable small molecule inhibitor currently under investigation for the treatment of solid tumors and hematologic malignancies.
Introduction: The Promise of Selective HDAC Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.
While several HDAC inhibitors have been developed, many exhibit a pan-HDAC inhibitory profile, leading to a narrow therapeutic index and dose-limiting toxicities. OKI-179 (also known as bocodepsin) represents a next-generation, class I-selective HDAC inhibitor designed to offer a more favorable safety and efficacy profile.
Mechanism of Action: From Prodrug to Potent Inhibitor
OKI-179 is a thioester prodrug of the active metabolite OKI-006, a unique structural analog of the natural product largazole.[1][2] Following oral administration, OKI-179 is metabolized in vivo to OKI-006.[1] This active compound then selectively binds to and inhibits the activity of class I HDAC enzymes. The inhibition of these HDACs leads to an accumulation of acetylated histones, particularly H3K9 and H3K27, resulting in chromatin relaxation and the reactivation of silenced tumor suppressor genes.[3][4] This ultimately triggers downstream anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation.[1]
Class I HDAC Selectivity Profile
The therapeutic advantage of OKI-179 lies in its selectivity for class I HDACs. The inhibitory activity of its active metabolite, OKI-006, has been quantified using cell-free biochemical assays. OKI-006 potently inhibits HDACs 1, 2, and 3, with moderate activity against HDAC8. Importantly, it shows no significant inhibition of class IIa HDACs.[3]
| HDAC Isoform | Class | IC50 (nM) of OKI-006 |
| HDAC1 | I | 1.2[3] |
| HDAC2 | I | 2.4[3] |
| HDAC3 | I | 2.0[3] |
| HDAC8 | I | 47 |
| Class IIa (4, 5, 7, 9) | IIa | >1000 |
Experimental Protocols
The preclinical and clinical development of OKI-179 has been supported by a range of in vitro and in vivo studies. Below are representative methodologies for key experiments.
In Vitro HDAC Inhibition Assay (Biochemical)
The determination of the half-maximal inhibitory concentration (IC50) values for OKI-006 against isolated HDAC isoforms is a critical step in defining its selectivity profile.
Objective: To quantify the potency and selectivity of OKI-006 against a panel of recombinant human HDAC enzymes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of OKI-006 is prepared to test a range of concentrations.
-
Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of OKI-006 are incubated together in a 96-well or 384-well plate format.
-
Development: A developer solution is added, which stops the enzymatic reaction and cleaves the deacetylated substrate, releasing a fluorophore.
-
Detection: The fluorescence intensity is measured using a microplate reader. The signal is inversely proportional to the HDAC activity.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cellular Histone Acetylation Assay (Flow Cytometry)
This assay is used to confirm the on-target activity of OKI-179 in a cellular context by measuring the increase in histone acetylation.
Objective: To quantify the change in acetylated histone levels (e.g., Ac-H3K27) in cells following treatment with an HDAC inhibitor.
General Protocol:
-
Cell Treatment: Cancer cell lines or peripheral blood mononuclear cells (PBMCs) are treated with OKI-179 (or its more cell-active predecessor OKI-005 for in vitro assays) or a vehicle control for a specified period.
-
Cell Fixation: Cells are harvested and fixed with a crosslinking agent like paraformaldehyde to preserve cellular structures.
-
Permeabilization: The cell membrane is permeabilized using a detergent (e.g., Triton X-100) to allow antibodies to access intracellular targets.
-
Antibody Staining: Cells are incubated with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27), followed by a fluorescently labeled secondary antibody. Surface markers (e.g., for T-cell identification) can also be co-stained.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence in the treated cells compared to the control indicates an increase in histone acetylation.
In Vivo Xenograft Tumor Models
Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of OKI-179.
Objective: To assess the anti-tumor activity of orally administered OKI-179 in a living organism.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., HCT-116 colorectal cancer, MDA-MB-231 triple-negative breast cancer) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The treatment group receives OKI-179 orally at various doses and schedules (e.g., 40-80 mg/kg daily).
-
Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and blood samples can be collected to measure levels of acetylated histones and the concentration of the active metabolite OKI-006, respectively.
Conclusion
OKI-179 is a promising, orally bioavailable, class I-selective HDAC inhibitor. Its potent inhibition of HDACs 1, 2, and 3, coupled with a lack of activity against class IIa HDACs, provides a strong rationale for its development as a targeted anti-cancer agent. The on-target activity of OKI-179 has been demonstrated through the induction of histone acetylation in preclinical models, which translates to anti-tumor efficacy in various solid tumor xenografts. Ongoing and future clinical trials will further elucidate the therapeutic potential of OKI-179 in combination with other anti-cancer agents, such as endocrine therapies and immune checkpoint inhibitors.
References
- 1. New method to detect histone acetylation levels by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
OKI-179: A Prodrug Approach to Targeted Class I Histone Deacetylase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
OKI-179 is a novel, orally bioavailable small molecule prodrug that is rapidly converted in vivo to its active metabolite, OKI-006.[1][2] OKI-006 is a potent inhibitor of Class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[1][3] This technical guide provides a comprehensive overview of OKI-179 and OKI-006, including their mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Introduction: The Rationale for a Prodrug Strategy
Histone deacetylase inhibitors have emerged as a promising class of anti-cancer therapeutics. However, the clinical utility of many existing HDAC inhibitors has been limited by factors such as poor isoform selectivity, unfavorable pharmacokinetic properties, and significant toxicities.[1][4] OKI-179 was developed to address these limitations through a prodrug strategy.[1] OKI-179 itself is inactive, but is efficiently metabolized to OKI-006, a potent and selective inhibitor of Class I HDACs.[1] This approach offers the potential for improved oral bioavailability and a more favorable therapeutic window.[3]
OKI-179 and its predecessor, OKI-005, are thioester prodrugs of OKI-006, a unique congener of the natural product HDAC inhibitor largazole.[1] OKI-005 was primarily used for in vitro studies, while OKI-179 was optimized for in vivo applications.[1][5]
Mechanism of Action: Targeting Class I HDACs
OKI-006, the active metabolite of OKI-179, selectively inhibits Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8.[1] These enzymes are responsible for removing acetyl groups from lysine residues on histones and other proteins.[6] The inhibition of Class I HDACs by OKI-006 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of tumor suppressor genes.[2][4] This, in turn, can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[2]
Beyond its effects on histone acetylation, the inhibition of Class I HDACs by OKI-006 can also impact key cancer-related signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. The interplay between HDACs and these pathways is complex, with HDACs influencing the expression and activity of key pathway components.
Signaling Pathway Diagrams
Caption: Mechanism of Action of OKI-179 and its impact on signaling pathways.
Quantitative Data Summary
Table 1: In Vitro Activity of OKI-006 and OKI-005
| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |
| OKI-006 | HDAC1 | 1.2 | - | Cell-free biochemical assay | [1] |
| OKI-006 | HDAC2 | 2.4 | - | Cell-free biochemical assay | |
| OKI-006 | HDAC3 | 2.0 | - | Cell-free biochemical assay | |
| OKI-006 | HDAC8 | 47 | - | Cell-free biochemical assay | |
| OKI-006 | HDAC6 | 47 | - | Cell-free biochemical assay | |
| OKI-006 | HDAC10 | 2.8 | - | Cell-free biochemical assay | [1] |
| OKI-006 | HDAC11 | 2.3 | - | Cell-free biochemical assay | [1] |
| OKI-006 | Class IIa HDACs (4, 5, 7, 9) | >1000 | - | Cell-free biochemical assay | [1] |
| OKI-005 | - | < 100 - 500 | Various TNBC and CRC cell lines | SRB Assay |
Table 2: Preclinical Pharmacokinetics of OKI-006 after Oral Administration of OKI-179
| Species | OKI-179 Dose (mg/kg) | Cmax (µM) | Reference |
| Mouse (Balb/c) | 100 | > 1 | [1] |
| Rat | 100 | > 1 | [1] |
Table 3: Clinical Pharmacokinetics of OKI-006 after Oral Administration of OKI-179
| Parameter | Value | Patient Population | Reference |
| Tmax | ~2 hours | Advanced solid tumors | [4] |
| Terminal t1/2 (Day 15) | 6.5 hours | Advanced solid tumors | [7] |
Experimental Protocols
In Vitro Cell Proliferation (Sulforhodamine B Assay)
This protocol is adapted from standard SRB assay procedures.[1][5]
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[1]
-
Drug Treatment: Treat cells with a serial dilution of OKI-005 (typically from 0 to 5 µM) for 72 hours.[1]
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.[1]
In Vitro Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol is based on the commercially available Caspase-Glo® 3/7 Assay.[1][8]
Methodology:
-
Cell Culture and Treatment: Plate cells in white-walled 96-well plates and treat with the desired concentrations of OKI-005 for 24 and 48 hours.[1]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Analyze the luminescent signal, which is proportional to the amount of caspase-3/7 activity.
In Vivo Xenograft Tumor Models
The following is a general protocol for establishing and evaluating the efficacy of OKI-179 in xenograft models.[1]
Caption: General workflow for in vivo xenograft studies.
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116 or MDA-MB-231) into the flank of the mice.[1]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[1]
-
Drug Administration: Administer OKI-179 orally at various doses and schedules (e.g., 40-80 mg/kg daily). The vehicle for OKI-179 is typically 0.1M citric acid.[1][5]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis. Calculate tumor growth inhibition.
Pharmacokinetic Studies
The following provides a general outline for conducting pharmacokinetic studies of OKI-179 in rodents.[1]
Methodology:
-
Animal Models: Use male and female Balb/c mice or rats.[1]
-
Drug Administration: Administer a single oral dose of OKI-179 (e.g., 25, 50, or 100 mg/kg in mice; 10, 30, or 100 mg/kg in rats).[1]
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[1]
-
Sample Processing: Process the blood to obtain plasma. To prevent the conversion of OKI-179 to OKI-006 ex vivo, stabilize blood samples immediately with sodium fluoride and formic acid. Further stabilize plasma with ascorbic acid before storage at low temperatures.[9]
-
Bioanalysis: Quantify the concentrations of OKI-179 and OKI-006 in plasma using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[9]
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
Histone Acetylation Assay (Western Blot)
This is a general protocol for assessing changes in histone acetylation following treatment with an HDAC inhibitor.[7]
Methodology:
-
Cell/Tissue Lysis: Lyse cells or tissues treated with OKI-179 or vehicle control in a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control (e.g., total histone H3 or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Conclusion
OKI-179 represents a promising next-generation, orally bioavailable Class I selective HDAC inhibitor with a favorable preclinical and clinical profile. Its prodrug design allows for efficient in vivo conversion to the potent active metabolite, OKI-006, leading to on-target pharmacodynamic effects at well-tolerated doses.[1][4] The data summarized in this technical guide highlight the potential of OKI-179 as a monotherapy and in combination with other anti-cancer agents for the treatment of various solid tumors and hematologic malignancies.[8][10] The detailed experimental protocols provided herein are intended to facilitate further investigation into the mechanism and therapeutic potential of this novel agent.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
OKI-179 and its Role in Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It details its mechanism of action, its specific effects on histone acetylation, and its therapeutic potential in oncology. The information presented is collated from preclinical and clinical studies to serve as a comprehensive resource for professionals in the field.
Introduction: The Epigenetic Target
Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[1] The balance of this process is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many cancers, this balance is disrupted, leading to global dysregulation of histone acetylation, which correlates with tumorigenesis and progression.[1] HDAC inhibitors have emerged as a therapeutic class to counteract this, with several approved for hematologic malignancies. However, their efficacy in solid tumors has been limited by factors such as poor isoform selectivity, narrow therapeutic windows, and unfavorable toxicity profiles.[2][3]
OKI-179 was developed to overcome these limitations. It is a potent, class I-selective HDAC inhibitor designed for improved tolerability and oral bioavailability, making it a promising candidate for treating solid tumors, both as a single agent and in combination therapies.[2][4][5]
Pharmacology and Mechanism of Action
OKI-179 is a thioester prodrug derived from largazole, a natural product of the romidepsin-depsipeptide class.[1][6] In vivo, OKI-179 is metabolized to its active form, OKI-006.[1][2][7] This active metabolite is a potent inhibitor of class I HDACs, specifically HDACs 1, 2, and 3, with no significant activity against class IIa HDACs.[6][8][9][10] This selectivity is thought to contribute to its manageable safety profile observed in clinical trials.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for OKI-179 and its active metabolite, OKI-006.
Table 1: In Vitro Inhibitory Activity of OKI-006
| Target | IC50 (nM) | Class |
|---|---|---|
| HDAC1 | 1.2 | I |
| HDAC2 | 2.4 | I |
| HDAC3 | 2.0 | I |
| HDAC8 | 47 | I |
| Class IIa HDACs | >1000 | IIa |
Data sourced from multiple preclinical studies.[6][8][9][10][11]
Table 2: Pharmacodynamic Effects of OKI-179 in Humans
| Biomarker | Effect | Dose Range (mg) | Time Point | Source |
|---|---|---|---|---|
| Histone H3K9 Acetylation | >3-fold increase | 180 - 450 | Post-dose | [6] |
| Histone H3K27 Acetylation | >3-fold increase | 180 - 450 | Post-dose | [6] |
| Histone H3K27 Acetylation | >6-fold increase | ≥200 | Post-dose | [10] |
Measurements performed in circulating T cells/PBMCs from patients in a Phase 1 trial.[6][10]
Table 3: Phase 1 Clinical Trial Key Parameters
| Parameter | Value | Dosing Schedule |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 450 mg | 4 days on / 3 days off |
| Maximum Tolerated Dose (MTD) | 200 mg | Continuous daily |
| Recommended Phase 2 Dose (RP2D) | 300 mg | 4 days on / 3 days off |
| Tmax (OKI-006) | ~2 hours | N/A |
| T1/2 (OKI-006) | 6-8 hours | N/A |
| Most Common Adverse Events | Nausea, Fatigue, Anemia, Thrombocytopenia | N/A |
Data from first-in-human dose-escalation study in patients with advanced solid tumors.[4][6][10][12]
Role in Histone Acetylation & Downstream Effects
OKI-179's primary role is to induce histone hyperacetylation by inhibiting Class I HDACs. This epigenetic modulation reactivates the expression of tumor suppressor genes, leading to anti-proliferative effects.[8]
Direct Effects on Histone Marks: Preclinical and clinical studies have consistently demonstrated that OKI-179 leads to a rapid and robust increase in the acetylation of specific histone lysine residues.
-
In preclinical models, treatment with the predecessor compound OKI-005 resulted in a dose- and time-dependent increase in acetyl-histone H3 and acetyl-H3K9.[1]
-
In a Phase 1 clinical trial, oral administration of OKI-179 at doses of 180 mg and higher resulted in a greater than three-fold increase in histone H3K9 and H3K27 acetylation in circulating peripheral blood mononuclear cells (PBMCs).[6] This effect peaked around 2 hours post-dose and began to wane by 24 hours, consistent with the pharmacokinetic profile of the active metabolite, OKI-006.[8]
Downstream Cellular Consequences: The accumulation of acetylated histones triggers several downstream anti-tumor mechanisms:
-
Apoptosis and Cell Cycle Arrest: OKI-179 and its predecessors induce apoptosis and cell cycle arrest in cancer cell lines.[1][3][7] This is often associated with the increased expression of cell cycle inhibitors like p21.[1]
-
Synergy with Other Agents: The epigenetic priming by OKI-179 creates synthetic lethality when combined with other targeted therapies. Preclinical data shows strong synergy with MEK inhibitors (like binimetinib) in RAS-pathway mutated tumors.[5][13] This combination leads to double-strand DNA breaks and enhanced apoptosis.[13]
-
Immunomodulation: OKI-179 has been shown to modulate the tumor microenvironment. It can increase the expression of MHC class I and II molecules, potentially enhancing tumor immunogenicity.[14] This provides a strong rationale for combining OKI-179 with immune checkpoint inhibitors like anti-PD-1 agents, where it has been shown to improve tumor growth inhibition and increase T-cell activation.[1][8][15]
Key Experimental Methodologies
This section outlines the general protocols for key experiments used to characterize the activity of OKI-179 and its analogs.
A. Immunoblotting for Histone Acetylation
-
Objective: To qualitatively and quantitatively assess the change in histone acetylation levels in cells or tissues following treatment.
-
Methodology:
-
Cell/Tissue Lysis: Cancer cells (e.g., HCT-116, MDA-MB-231) or tumor xenografts are treated with OKI-005 (in vitro) or OKI-179 (in vivo) for specified durations (e.g., 1 to 24 hours).[1]
-
Protein Extraction: Total protein is extracted from the samples using appropriate lysis buffers.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-H3K9) and total histone H3 (as a loading control).
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software to determine the relative increase in histone acetylation compared to vehicle-treated controls.
-
B. Flow Cytometry for Pharmacodynamic Assessment in PBMCs
-
Objective: To measure target engagement in patients by quantifying histone acetylation changes in circulating immune cells.
-
Methodology:
-
Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points (e.g., 2, 8, 24 hours) after OKI-179 administration.[8][16]
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Staining: PBMCs are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular access for antibodies.
-
Intracellular Staining: Permeabilized cells are incubated with a fluorescently-labeled antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27).[8][16]
-
Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the acetyl-histone signal within the gated T-cell populations is measured and compared across time points to quantify the pharmacodynamic effect of the drug.[16]
-
C. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of OKI-179 in a living model.
-
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with vehicle control or OKI-179 via oral gavage at various doses and schedules (e.g., 40-80 mg/kg daily).[1]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., immunoblotting for histone acetylation) to confirm on-target drug effects.[1]
-
Conclusion and Future Directions
OKI-179 (bocodepsin) is a potent, orally bioavailable, and selective class I HDAC inhibitor that has demonstrated a manageable safety profile and robust on-target pharmacodynamic effects in clinical trials.[4][6] Its primary mechanism of inducing histone hyperacetylation leads to direct anti-tumor effects and provides a strong rationale for combination therapies. The ability to synergize with MEK inhibitors in RAS-mutated cancers and enhance the efficacy of immunotherapy highlights its potential as a backbone therapy for a variety of solid tumors.[5][13][14] Ongoing and future clinical trials, such as the Phase 1b/2 study combining OKI-179 with binimetinib in NRAS-mutated melanoma, will be critical in defining its role in the clinical management of cancer.[4][13]
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onkuretherapeutics.com [onkuretherapeutics.com]
- 5. onkuretherapeutics.com [onkuretherapeutics.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 9. onkuretherapeutics.com [onkuretherapeutics.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onkuretherapeutics.com [onkuretherapeutics.com]
- 15. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preclinical Development of OKI-179: A Technical Guide for Cancer Therapy Research
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor, for the treatment of solid tumors.[1][2] OKI-179 is a prodrug that is systemically converted to its active metabolite, OKI-006, a potent inhibitor of HDACs 1, 2, and 3.[1][3] This document summarizes the key preclinical findings, including in vitro potency, in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and combination strategies, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Introduction: The Rationale for a Class I-Selective HDAC Inhibitor
Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers.[1][2] While several HDAC inhibitors have been approved for the treatment of hematologic malignancies, their efficacy in solid tumors has been limited by factors such as poor isoform selectivity, narrow therapeutic indices, and the lack of reliable biomarkers.[1][2] OKI-179 was developed to address these limitations by offering a more potent and selective inhibition of class I HDACs, coupled with favorable oral bioavailability.[1]
OKI-179 and its cell-active predecessor, OKI-005, are thioester prodrugs of the active metabolite OKI-006.[1] This development was the result of a lead optimization program starting from the natural product largazole, aiming to enhance physicochemical properties without compromising the potent and selective HDAC inhibition.[1]
Mechanism of Action
OKI-179 exerts its anti-cancer effects through the inhibition of class I HDACs by its active metabolite, OKI-006. This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1]
Quantitative Data Summary
In Vitro Potency and Anti-proliferative Activity
The active metabolite of OKI-179, OKI-006, demonstrates potent and selective inhibition of class I HDAC enzymes. The in vitro anti-proliferative activity of the cell-active precursor, OKI-005, has been evaluated in a panel of colorectal and triple-negative breast cancer (TNBC) cell lines.
| Target | IC50 (nM) |
| HDAC1 | 1.2[3] |
| HDAC2 | 2.4[3] |
| HDAC3 | 2.0[3] |
Table 1: In Vitro Inhibitory Activity of OKI-006 against Class I HDACs
| Cell Line | Cancer Type | IC50 (nM) of OKI-005 |
| HCT-116 | Colorectal | 16.7 |
| HT29 | Colorectal | 25.4 |
| SW480 | Colorectal | 28.1 |
| MDA-MB-231 | TNBC | 10.3 |
| MDA-MB-468 | TNBC | 13.2 |
| CAL-51 | TNBC | 15.8 |
| BT-549 | TNBC | >1000 |
| HCC1806 | TNBC | >1000 |
Table 2: Anti-proliferative Activity of OKI-005 in Human Cancer Cell Lines
In Vivo Efficacy in Xenograft Models
OKI-179 has demonstrated significant anti-tumor activity in various xenograft models as a single agent and in combination with other therapies.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| HCT-116 (Colorectal) | 40 mg/kg PO daily | Statistically significant decrease in tumor growth at day 24[1] |
| HCT-116 (Colorectal) | 80 mg/kg PO daily | Statistically significant decrease in tumor growth at day 24[1] |
| HCT-116 (Colorectal) | 120 mg/kg PO every other day | Statistically significant decrease in tumor growth at day 24[1] |
| MDA-MB-231 (TNBC) | 60-80 mg/kg PO daily | Statistically significant TGI[1] |
| NRAS-mutant Melanoma (PDX) | 80 mg/kg PO; 5/wk x 3 wk | Modest TGI as a single agent. Significantly greater TGI and tumor regression (28-50%) when combined with binimetinib.[4] |
Table 3: In Vivo Efficacy of OKI-179 in Xenograft Models
Preclinical Pharmacokinetics of OKI-006 (Active Metabolite)
Following oral administration of OKI-179, the active metabolite OKI-006 exhibits a dose-proportional increase in blood concentration.
| Species | Dose of OKI-179 | Cmax of OKI-006 |
| Balb/c Mice | 100 mg/kg PO | > 1 µM[1] |
| Rats | 100 mg/kg PO | > 1 µM[1] |
Table 4: Pharmacokinetic Parameters of OKI-006 after a Single Oral Dose of OKI-179
Experimental Protocols
In Vitro Cell Proliferation (Sulforhodamine B Assay)
This protocol is adapted from standard methodologies for assessing cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Expose cells to increasing concentrations of OKI-005 (e.g., 0-5 µM) for 72 hours.[1]
-
Cell Fixation: Gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.
In Vivo Xenograft Studies
The following provides a general framework for conducting xenograft studies with OKI-179.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 or MDA-MB-231 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer OKI-179 orally at the desired doses and schedules (e.g., 40-80 mg/kg daily).[1] The vehicle control is typically a citrate buffer.[5]
-
Tumor Volume Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Western Blot for Histone Acetylation
This protocol outlines the key steps for assessing changes in histone acetylation in tumor tissues or cells following treatment with OKI-179.
-
Protein Extraction: Extract total protein from cells or tumor tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Combination Strategies
Preclinical studies have explored the synergistic potential of OKI-179 with other anti-cancer agents.
-
With MEK Inhibitors: In RAS-mutated tumor models, the combination of OKI-179 with a MEK inhibitor like binimetinib has shown strong synergy, leading to increased DNA damage and apoptosis.[4] This has prompted the initiation of clinical trials for this combination in NRAS-mutated melanoma.
-
With Immunotherapy: OKI-179 has been shown to potentiate the activity of immune checkpoint inhibitors (e.g., anti-PD-1).[5] The proposed mechanism involves the upregulation of MHC class I and II on tumor cells, thereby enhancing tumor immunogenicity.
-
With Endocrine Therapy: In preclinical models of estrogen receptor-positive (ER+) breast cancer, HDAC inhibitors can potentiate the activity of tamoxifen.[1]
Conclusion
The preclinical data for OKI-179 demonstrate its potential as a potent and selective class I HDAC inhibitor with a favorable pharmacokinetic profile and significant anti-tumor activity in a range of solid tumor models. Its oral bioavailability and manageable safety profile support its ongoing clinical development, both as a single agent and in combination with other targeted therapies and immunotherapies. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area of cancer therapy.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors [mdpi.com]
- 5. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
Preclinical Pharmacokinetic Profile of OKI-179: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of OKI-179, a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of oncology therapeutics.
OKI-179 is a thioester prodrug of the active metabolite OKI-006, a potent inhibitor of class I HDACs.[1][2][3] Developed as a second-generation prodrug, OKI-179 was optimized for in vivo administration in both animal models and humans, demonstrating a superior pharmacokinetic profile compared to its predecessors.[4] Its development aims to address the limitations of existing HDAC inhibitors, such as poor isoform selectivity and narrow therapeutic indices, particularly in the context of solid tumors.[1][2][3]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
OKI-179 is designed for oral administration and is readily absorbed, after which it is metabolized to its active form, OKI-006.[1][2][4] Preclinical studies in various animal models have characterized its favorable ADME properties.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of OKI-179 and its Active Metabolite OKI-006
| Species | Dose and Route | Tmax (OKI-006) | Key Findings | Reference |
| BALB/c Nude Mice | Single oral dose | Not specified | Dose-proportional increase in blood concentration of OKI-006. No significant difference between male and female animals. | [4] |
| Rats | Single oral dose | Not specified | Dose-proportional increase in blood concentration of OKI-006. No significant difference between male and female animals. | [4] |
| Beagle Dogs | Not specified | Not specified | Favorable oral pharmacokinetic properties observed. | [5] |
Note: Specific quantitative values for Cmax, AUC, and half-life from preclinical animal studies were not detailed in the provided search results, but the qualitative findings indicate a favorable and dose-proportional exposure.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of OKI-179's pharmacokinetics and pharmacodynamics.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of OKI-179 and its active metabolite OKI-006 in preclinical animal models.
Animal Models:
-
Male BALB/c nude mice (6–8 weeks old)[4]
-
Rats (strain and sex not specified)[4]
-
Beagle dogs (details not specified)[5]
Dosing:
-
OKI-179 was administered as a single oral dose.[4]
-
For in vivo efficacy studies, OKI-179 was administered orally at doses ranging from 40 to 80 mg/kg daily and 120 mg/kg every other day in xenograft mouse models.[4]
Sample Collection and Analysis:
-
Blood samples were collected at various time points post-administration.
-
Concentrations of OKI-006 in the blood were quantified to assess exposure.[4]
-
Tumor tissue was also collected in xenograft models to measure the concentration of the active metabolite OKI-006.[4]
In Vitro Assays
Objective: To assess the anti-proliferative activity and target engagement of OKI-179's predecessor, OKI-005, in cancer cell lines.
Cell Lines:
-
Colorectal cancer (CRC) and triple-negative breast cancer (TNBC) cell lines were utilized.[4]
Methodology:
-
Cells were exposed to OKI-005.
-
Anti-proliferative activity was evaluated.
-
Induction of apoptosis was measured.[4]
-
Histone acetylation levels were assessed to confirm target engagement.[4]
Signaling Pathway and Mechanism of Action
OKI-179 functions as a class I HDAC inhibitor. As a prodrug, it is converted to the active metabolite OKI-006, which selectively inhibits HDACs 1, 2, and 3.[6][7] This inhibition leads to an increase in histone acetylation, a key mechanism in the epigenetic regulation of gene expression.[8] Dysregulation of histone acetylation is a common feature in many human cancers.[8]
The diagram below illustrates the mechanism of action of OKI-179.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onkuretherapeutics.com [onkuretherapeutics.com]
- 6. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 7. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Proliferative Activity of OKI-179: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of OKI-179 (bocodepsin), a novel, orally bioavailable, and selective Class I histone deacetylase (HDAC) inhibitor. This document details its mechanism of action, summarizes its efficacy across various cancer cell lines, and provides comprehensive experimental protocols for its investigation.
OKI-179 is a prodrug that is metabolized to the active compound OKI-006.[1][2] For in vitro studies, a related prodrug, OKI-005, which is optimized for cell culture use and also metabolizes to OKI-006, is often utilized.[1][2] OKI-006 is a potent inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, with significantly less activity against Class IIa HDACs.[2][3] This selective inhibition leads to the accumulation of acetylated histones, altering gene expression and resulting in anti-proliferative effects such as cell cycle arrest and apoptosis in cancer cells.[1][4]
Data Presentation: Anti-Proliferative Activity of OKI-005
The anti-proliferative activity of OKI-005 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. The data indicates that OKI-005 demonstrates potent anti-proliferative activity, with IC50 values in the nanomolar range for the majority of tested cell lines.[5]
| Cell Line | Cancer Type | IC50 (nM) |
| Triple-Negative Breast Cancer (TNBC) | ||
| CAL-120 | Breast | < 100 |
| MDA-MB-231 | Breast | < 100 |
| HCC1395 | Breast | > 500 |
| Hs578T | Breast | > 500 |
| Colorectal Cancer (CRC) | ||
| HCT-116 | Colon | Sensitive (IC50 not specified) |
Note: The provided data from the search results specifies that the majority of TNBC and CRC cell lines tested were sensitive to OKI-005 with IC50 values less than 500 nM, and the most sensitive lines had IC50s below 100 nM.[5] Specific values for all cell lines were not available in the provided search results.
Mandatory Visualization
Signaling Pathway of OKI-179
Caption: OKI-179 mechanism of action leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Anti-Proliferative Assays
Caption: Workflow for assessing OKI-005's in vitro anti-proliferative effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on descriptions found in the literature for the investigation of OKI-005 and general laboratory standards.[5][6][7][8][9][10]
Cell Viability Assessment (Sulforhodamine B Assay)
This assay measures cell proliferation and cytotoxicity based on the binding of the dye sulforhodamine B (SRB) to cellular proteins.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
OKI-005 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of OKI-005 in complete medium. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key effectors of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
OKI-005
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1,500-5,000 cells per well in 80 µL of complete medium in a white-walled 96-well plate. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Add 20 µL of OKI-005 solution at various concentrations to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Western Blotting for Histone Acetylation and p21
This technique is used to detect changes in the levels of acetylated histones and the cell cycle inhibitor p21 following treatment with OKI-005.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
OKI-005
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated histone H3, anti-p21, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of OKI-005 for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of OKI-179 in Mouse Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of OKI-179 (bocodepsin), a novel class I histone deacetylase (HDAC) inhibitor, in mouse models of breast cancer. The focus is on a key study investigating OKI-179 in combination with doxorubicin in a triple-negative breast cancer (TNBC) xenograft model. Detailed protocols and data are presented to facilitate the design and execution of similar preclinical studies.
Introduction
OKI-179 is an orally bioavailable small molecule that selectively inhibits class I HDACs.[1][2] In preclinical models, it has demonstrated potent anti-tumor activity and is currently under clinical investigation.[1][2] Of particular interest is its potential to overcome resistance to standard-of-care chemotherapies like doxorubicin in aggressive subtypes of breast cancer such as TNBC.[3][4] This document outlines the in vivo testing of OKI-179 in combination with doxorubicin in an MDA-MB-231 TNBC xenograft mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from an in vivo study evaluating the combination of OKI-179 and doxorubicin in an MDA-MB-231 xenograft model.
Table 1: In Vivo Treatment Groups and Dosing Regimen
| Treatment Group | Drug | Dose | Route of Administration | Dosing Schedule |
| 1 | Vehicle | - | Oral (PO) | Once Daily (QD) |
| 2 | Doxorubicin | 1.5 mg/kg | Intraperitoneal (IP) | Once Weekly (QW) |
| 3 | OKI-179 | 80 mg/kg | Oral (PO) | Once Daily (QD) |
| 4 | Combination | Doxorubicin + OKI-179 | 1.5 mg/kg (IP) + 80 mg/kg (PO) | QW + QD |
Table 2: Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
| Treatment Group | Mean Tumor Volume (end of study) | Standard Deviation | % Tumor Growth Inhibition (TGI) | p-value (vs. Combination) |
| Vehicle | Data not available | Data not available | - | < 0.0001 |
| Doxorubicin | Data not available | Data not available | Data not available | 0.0016[4][5] |
| OKI-179 | Data not available | Data not available | Data not available | 0.0068[4][5] |
| Combination | Data not available | Data not available | Significant | - |
Note: Specific tumor volume and TGI percentages were not available in the provided search results. The combination treatment resulted in significant tumor growth inhibition compared to both single-agent doxorubicin and OKI-179.[4][5]
Signaling Pathway
The combination of OKI-179 and doxorubicin promotes apoptosis in TNBC cells through the modulation of key apoptotic proteins. OKI-179, as a class I HDAC inhibitor, is believed to alter the expression of pro- and anti-apoptotic genes.
Caption: Proposed signaling pathway for OKI-179-induced apoptosis.
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
This protocol describes the establishment of MDA-MB-231 tumor xenografts in immunodeficient mice.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Female athymic nude mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture MDA-MB-231 cells in a 37°C, 5% CO2 incubator.
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the flank of each mouse.[4][5]
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Drug Preparation and Administration
This protocol outlines the preparation and administration of OKI-179 and doxorubicin.
Materials:
-
OKI-179 (bocodepsin) powder
-
Vehicle for OKI-179 (e.g., citrate buffer)[1]
-
Doxorubicin hydrochloride
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure for OKI-179:
-
Prepare a stock solution of OKI-179 in a suitable vehicle. The formulation should be prepared fresh daily.
-
The final concentration should be calculated based on the average weight of the mice in the treatment group to deliver a dose of 80 mg/kg.
-
Administer the OKI-179 solution orally once daily using an appropriate-sized oral gavage needle.
Procedure for Doxorubicin:
-
Dissolve doxorubicin hydrochloride in sterile saline to the desired concentration.
-
The final concentration should be calculated to deliver a dose of 1.5 mg/kg.
-
Administer the doxorubicin solution via intraperitoneal injection once weekly.
Tumor Measurement and Animal Monitoring
This protocol details the monitoring of tumor growth and animal well-being during the study.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Record the body weight of each mouse 2-3 times per week to monitor for toxicity.
-
Observe the animals daily for any signs of distress, such as changes in behavior, appetite, or appearance.
-
The study duration for this combination therapy was 36 days.[6]
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo study of OKI-179 in a breast cancer mouse model.
Caption: Overall experimental workflow for the in vivo study.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. onkuretherapeutics.com [onkuretherapeutics.com]
Phase 1 Clinical Trial Design for OKI-179: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase 1 clinical trial design for OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. The protocols outlined below are based on the reported first-in-human dose-escalation study in patients with advanced solid tumors.
Introduction
OKI-179 is a pro-drug that is converted to its active metabolite, OKI-006.[1] OKI-006 selectively inhibits HDACs 1, 2, and 3, which are crucial in epigenetic regulation and are often dysregulated in cancer.[2] Preclinical studies have demonstrated the anti-proliferative and apoptotic effects of OKI-179 in various cancer models, along with a favorable pharmacokinetic profile.[1][3] The primary objectives of the Phase 1 trial were to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of OKI-179.[4] Secondary objectives included assessing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles and preliminary anti-tumor activity.[4]
Signaling Pathway of OKI-179
OKI-179, as a class I HDAC inhibitor, functions by altering the acetylation state of histones, leading to changes in gene expression. This can induce apoptosis and inhibit tumor growth.
Caption: Mechanism of action of OKI-179.
Phase 1 Clinical Trial Protocol
This protocol outlines the key components of the first-in-human, open-label, dose-escalation study of OKI-179.
Study Objectives
| Objective Type | Description |
| Primary | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of OKI-179.[4] |
| Primary | To evaluate the safety and tolerability of OKI-179.[4] |
| Secondary | To characterize the pharmacokinetic (PK) profile of OKI-179 and its active metabolite, OKI-006.[4] |
| Secondary | To assess the pharmacodynamic (PD) effects of OKI-179 on histone acetylation in peripheral blood mononuclear cells (PBMCs).[2] |
| Secondary | To evaluate the preliminary anti-tumor activity of OKI-179.[4] |
Patient Eligibility Criteria
| Inclusion Criteria | Exclusion Criteria |
| Patients with advanced solid tumors refractory to standard therapy.[2] | ECOG performance status > 1.[2] |
| ECOG performance status of 0 or 1.[2] | Inadequate organ function. |
| Measurable or non-measurable disease. | Known active CNS metastases. |
| Adequate organ and bone marrow function. | QTcF interval > 470 ms.[2] |
| Age ≥ 18 years. | Prior treatment with an HDAC inhibitor. |
Study Design and Dose Escalation
A standard 3+3 dose-escalation design was employed.[2] Patients were enrolled in cohorts of three and received escalating doses of OKI-179. If one patient in a cohort experienced a dose-limiting toxicity (DLT), three more patients were enrolled in that cohort. The MTD was defined as the highest dose level at which less than 33% of patients experienced a DLT.
Two dosing schedules were investigated:
-
Intermittent Dosing: Once daily for 4 days on, 3 days off (4:3) or 5 days on, 2 days off (5:2) in 21-day cycles.[2][4]
-
Continuous Dosing: Once daily.[2]
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Dosing Strategies for OKI-179 in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OKI-179 is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-tumor activity in a variety of preclinical cancer models.[1][2] As a prodrug, OKI-179 is metabolized to its active form, OKI-006, which selectively inhibits HDACs 1, 2, and 3.[1][3][4] This targeted inhibition leads to increased histone acetylation, apoptosis, and cell growth inhibition in cancer cells.[1][2] This document provides detailed application notes and protocols for dosing strategies of OKI-179 in preclinical research settings, based on currently available data.
Mechanism of Action
OKI-179 is a thioester prodrug of the active metabolite OKI-006.[1][2] OKI-006 is a potent inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3, with IC50 values of 1.2, 2.4, and 2.0 nM, respectively.[3][4] It displays minimal activity against class IIa HDACs.[4] By inhibiting these HDACs, OKI-006 prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression. This can result in the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Preclinical Dosing Strategies
OKI-179 has been evaluated in various preclinical cancer models, primarily using oral (PO) administration. Dosing strategies have ranged from daily to intermittent schedules, with doses adjusted based on the specific cancer model and in combination with other therapeutic agents.
Monotherapy Studies
OKI-179 has demonstrated single-agent efficacy in several xenograft models.
| Animal Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Route | Key Findings | Reference |
| BALB/c nude mice | Colorectal Cancer (HCT-116 xenograft) | 40 - 80 | Daily | PO | Statistically significant decreased tumor growth. | [1] |
| BALB/c nude mice | Colorectal Cancer (HCT-116 xenograft) | 120 | Every other day | PO | Statistically significant decreased tumor growth. | [1] |
| BALB/c nude mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 40 - 80 | Daily | PO | Dose-dependent tumor growth inhibition. | [1] |
| C57BL/6 mice | Colorectal Cancer (MC38 syngeneic) | 60 | Daily for 30 days | PO | Prolonged survival compared to vehicle. | [5] |
Combination Therapy Studies
The efficacy of OKI-179 can be enhanced when used in combination with other anti-cancer agents.
| Animal Model | Cancer Type | OKI-179 Dose (mg/kg) & Schedule | Combination Agent & Dose | Route | Key Findings | Reference |
| BALB/c nude mice | ER+ Breast Cancer (MCF-7 xenograft) | Not specified, 5 days on/2 days off | Tamoxifen (SQ, 3 times a week) | PO | Trend towards improved tumor growth inhibition and a statistically significant increase in survival with the combination compared to OKI-179 alone. | [1] |
| Humanized mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Not specified | Nivolumab (anti-PD-1) | Not specified | Improved tumor growth inhibition and increased T-cell activation in the tumor microenvironment. | [1] |
| C57BL/6 mice | Colorectal Cancer (MC38 syngeneic) | 60 mg/kg, continuous or on/off schedule | αPD-1 (250 μg, three times a week) | PO | "On/off" dosing of OKI-179 with αPD-1 was superior to continuous treatment. | [5] |
Experimental Protocols
Preparation of OKI-179 for In Vivo Administration
OKI-179 for in vivo studies is typically formulated in a vehicle suitable for oral gavage. A common vehicle is a citrate buffer.[5]
Materials:
-
OKI-179 powder
-
0.1 M Citric acid
Procedure:
-
Calculate the required amount of OKI-179 based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of OKI-179 powder.
-
Dissolve the OKI-179 powder in 0.1 M citric acid to the desired final concentration.
-
Ensure the solution is homogenous before administration.
Xenograft Tumor Model Protocol
This protocol provides a general framework for establishing and treating xenograft tumor models. Specific cell lines, mouse strains, and dosing regimens should be adapted from the tables above.
Materials:
-
Appropriate cancer cell line (e.g., HCT-116, MDA-MB-231)
-
Immunocompromised mice (e.g., BALB/c nude)
-
Growth medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
OKI-179 formulation and vehicle control
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols.
-
Cell Implantation:
-
Harvest cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer OKI-179 or vehicle control orally according to the desired dosing schedule.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
-
For survival studies, monitor animals until a predefined endpoint is reached.
-
Pharmacodynamic Analysis of Histone Acetylation
To confirm the on-target activity of OKI-179, histone acetylation levels can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Tumor tissue or blood samples
-
Protein lysis buffer
-
Primary antibodies against acetylated histones (e.g., acetyl-H3K9, acetyl-H3K27) and total histones
-
Secondary antibodies
-
Western blotting or flow cytometry reagents and equipment
Protocol (Western Blotting):
-
Excise tumors and extract protein using a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify band intensities and normalize acetylated histone levels to total histone levels.
Pharmacokinetics
Following oral administration of OKI-179, the active metabolite OKI-006 reaches its maximum concentration (Cmax) in the blood at approximately 2 hours, with a half-life (T1/2) of 6-8 hours.[6] In preclinical models, a single 100 mg/kg oral dose of OKI-179 in mice resulted in a Cmax of over 1 µM for OKI-006.[1]
Safety and Tolerability
In preclinical studies, dose-limiting toxicities such as weight loss have been observed at higher doses of the related compound OKI-005.[1] In a phase I clinical trial of OKI-179, the most common adverse event was thrombocytopenia, which was manageable with intermittent dosing schedules.[6]
Conclusion
OKI-179 is a promising class I-selective HDAC inhibitor with significant anti-tumor activity in preclinical models. The dosing strategies outlined in these application notes provide a starting point for researchers designing in vivo studies. The optimal dose and schedule will likely vary depending on the specific cancer model and combination agents used. Careful monitoring for both efficacy and toxicity is essential for successful preclinical development.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract B007: OKI-179 is a novel, oral, class I specific histone deacetylase inhibitor in phase 1 clinical trials | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
Application Notes and Protocols: OKI-179 and MEK Inhibitor Combination Therapy for NRAS-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and available data for the combination therapy of OKI-179, a Class I histone deacetylase (HDAC) inhibitor, and a MEK inhibitor for the treatment of NRAS-mutant melanoma. Detailed protocols for key experimental procedures are also included to facilitate further research and development in this area.
Introduction
NRAS-mutant melanoma is an aggressive form of skin cancer with limited effective treatment options. While MEK inhibitors have shown some activity, their efficacy as single agents is often modest. Preclinical evidence suggests a synergistic effect between the Class I HDAC inhibitor OKI-179 and MEK inhibitors, offering a promising new therapeutic strategy for this patient population. The combination is believed to be synthetically lethal, leading to increased DNA damage and apoptosis in cancer cells.[1]
Rationale for Combination Therapy
The therapeutic hypothesis for combining OKI-179 and a MEK inhibitor in NRAS-mutant melanoma is rooted in the concept of synthetic lethality.
-
MEK Inhibition: In NRAS-mutant melanoma, the MAPK signaling pathway (RAS-RAF-MEK-ERK) is constitutively active, driving cell proliferation and survival. MEK inhibitors block this pathway downstream of NRAS.[2][3]
-
HDAC Inhibition: Class I HDACs are often overexpressed in cancer and play a crucial role in gene expression and DNA damage repair. Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription. This can affect various cellular processes, including cell cycle arrest and apoptosis.[4][5][6]
-
Synergistic Effect: The combination of a MEK inhibitor and an HDAC inhibitor like OKI-179 has been shown to be synergistic. This is thought to occur through the dual blockade of critical survival pathways. MEK inhibition halts the proliferative signals, while HDAC inhibition may prevent the cancer cells from repairing DNA damage, ultimately leading to programmed cell death (apoptosis).[1] Preclinical models have shown that this combination results in increased DNA double-strand breaks.[1]
Preclinical Data
In Vivo Efficacy in NRAS-Mutant Melanoma Xenograft Models
Preclinical studies using patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models of NRAS-mutant melanoma have demonstrated significant anti-tumor activity with the combination of OKI-179 and the MEK inhibitor binimetinib.
| Model | Treatment Group | Tumor Regression (%) |
| MEL278 (PDX) | Binimetinib | 0-6% |
| OKI-179 | Modest Tumor Growth Inhibition | |
| OKI-179 + Binimetinib | 28-50% | |
| MM415 (PDX) | Binimetinib | 0-6% |
| OKI-179 | Modest Tumor Growth Inhibition | |
| OKI-179 + Binimetinib | 28-50% | |
| SKMEL2 (CDX) | Binimetinib | - |
| OKI-179 | - | |
| OKI-179 + Binimetinib | Significant Increase in Regressions |
Data summarized from AACR Annual Meeting 2022 abstract by Woessner et al.
In Vitro Synergy
In vitro studies using the SKMEL-2 NRAS-mutant melanoma cell line have shown strong synergy between OKI-179 and binimetinib. This synergistic interaction leads to a significant increase in:
-
Cell Death
-
γH2AX: A marker for DNA double-strand breaks.
-
Cleaved PARP: A marker for apoptosis.
Specific IC50 values and Combination Index (CI) data from a full peer-reviewed publication are not publicly available at this time.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action
Caption: Proposed synergistic mechanism of OKI-179 and MEK inhibitor in NRAS-mutant melanoma.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro synergy of OKI-179 and a MEK inhibitor.
Experimental Protocols
Disclaimer: The following are general protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability (MTS) Assay
Objective: To determine the effect of OKI-179 and a MEK inhibitor, alone and in combination, on the viability of NRAS-mutant melanoma cells.
Materials:
-
NRAS-mutant melanoma cell line (e.g., SKMEL-2)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
OKI-179 (stock solution in DMSO)
-
MEK inhibitor (e.g., binimetinib, stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of OKI-179 and the MEK inhibitor in complete medium.
-
For combination treatments, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate IC50 values for each drug.
-
Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12][13][14]
-
Protocol 2: Western Blotting for γH2AX and Cleaved PARP
Objective: To assess the induction of DNA damage and apoptosis by OKI-179 and a MEK inhibitor, alone and in combination.
Materials:
-
NRAS-mutant melanoma cells
-
6-well cell culture plates
-
OKI-179 and MEK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (phospho S139), anti-cleaved PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of OKI-179, MEK inhibitor, or the combination for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Analysis:
-
Quantify band intensities and normalize to the loading control (GAPDH).
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of OKI-179 and a MEK inhibitor combination in an NRAS-mutant melanoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
NRAS-mutant melanoma cells (e.g., SKMEL-2) or patient-derived tumor fragments
-
Matrigel (optional)
-
OKI-179 formulated for oral administration
-
MEK inhibitor (e.g., binimetinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, OKI-179 alone, MEK inhibitor alone, combination).
-
-
Drug Administration:
-
Administer drugs and vehicle according to the desired dosing schedule and route (e.g., oral gavage).
-
-
Monitoring:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between groups.
-
Conclusion
The combination of the Class I HDAC inhibitor OKI-179 and a MEK inhibitor represents a promising therapeutic strategy for NRAS-mutant melanoma. Preclinical data demonstrate synergistic anti-tumor activity both in vitro and in vivo, driven by the induction of DNA damage and apoptosis. The provided protocols offer a framework for further investigation into this combination therapy, which is currently being evaluated in clinical trials. Further research is warranted to fully elucidate the molecular mechanisms of synergy and to identify predictive biomarkers for patient selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Mutant NRAS Signaling Pathways in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRAS mutant melanoma: biological behavior and future strategies for therapeutic management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assessment [protocols.io]
- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 12. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of a preclinical model for assessment of drug efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating OKI-179 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OKI-179 is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It is a prodrug that is metabolized to its active form, OKI-006.[1][2][3] OKI-006 potently inhibits HDACs 1, 2, and 3, which play a crucial role in the epigenetic regulation of gene expression often dysregulated in cancer.[4][5] Preclinical studies have demonstrated the anti-tumor activity of OKI-179 in various solid tumor xenograft models, both as a single agent and in combination with other therapies.[1][3][5] These application notes provide detailed protocols for evaluating the efficacy of OKI-179 in xenograft models to guide researchers in their preclinical drug development efforts.
Mechanism of Action: HDAC Inhibition
OKI-179 exerts its anti-cancer effects by inhibiting class I HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes. By inhibiting HDACs, OKI-179's active metabolite, OKI-006, promotes histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][6]
Caption: Mechanism of OKI-179 action in tumor cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of OKI-179 and its active metabolite OKI-006.
Table 1: In Vitro Potency of OKI-006
| Target | IC50 (nM) |
| HDAC1 | 1.2 |
| HDAC2 | 2.4 |
| HDAC3 | 2.0 |
| HDAC8 | 47 |
| Class IIa HDACs | >1000 |
| Data from preclinical studies.[4][5] |
Table 2: Preclinical Efficacy of OKI-179 in Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Outcome |
| Colorectal Cancer | HCT-116 | 40-80 mg/kg PO daily or 120 mg/kg PO every other day | Statistically significant decreased tumor growth |
| Triple-Negative Breast Cancer | MDA-MB-231 | 40-80 mg/kg PO daily | Increased acetylated histone H3, tumor growth inhibition |
| ER+ Breast Cancer | Not specified | Intermittent dosing (5 days on, 2 days off) with Tamoxifen | Potentiated activity of Tamoxifen |
| Data compiled from preclinical studies.[1] |
Table 3: Pharmacokinetic Parameters of OKI-006 in Humans
| Parameter | Value | Dosing |
| Tmax | 2 hours | Single dose |
| t1/2 | 6-8 hours | Single dose |
| Recommended Phase 2 Dose (RP2D) | 450 mg daily | Intermittent (4 days on, 3 days off) |
| Recommended Phase 2 Dose (RP2D) | 200 mg daily | Continuous |
| Data from a Phase 1 clinical trial in patients with advanced solid tumors.[4] |
Experimental Protocols
This section provides detailed protocols for a typical in vivo xenograft study to evaluate the efficacy of OKI-179.
Cell Culture and Xenograft Implantation
Materials:
-
Cancer cell line of interest (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for triple-negative breast cancer)[1]
-
Appropriate cell culture medium and supplements
-
Matrigel or other appropriate extracellular matrix
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile syringes and needles
Protocol:
-
Culture cancer cells according to standard protocols to achieve exponential growth.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumor growth can be measured using calipers.
OKI-179 Dosing and Administration
Materials:
-
OKI-179 (Bocodepsin)
-
Vehicle for reconstitution (e.g., citrate buffer)[7]
-
Oral gavage needles
Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the OKI-179 formulation by reconstituting it in the appropriate vehicle to the desired concentration.
-
Administer OKI-179 orally via gavage. Dosing regimens can vary, with preclinical studies showing efficacy with daily doses of 40-80 mg/kg or intermittent dosing of 120 mg/kg every other day.[1]
-
The control group should receive the vehicle alone following the same schedule.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring On-Target Pharmacodynamic Effects of OKI-179
For Researchers, Scientists, and Drug Development Professionals
Introduction
OKI-179 is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3] As a prodrug, OKI-179 is metabolized to its active form, OKI-006, which potently inhibits these enzymes.[1][2][4] The primary on-target pharmacodynamic (PD) effect of OKI-179 is the accumulation of acetylated histones, a key epigenetic modification that leads to chromatin relaxation and altered gene expression. This mechanism underlies its anti-tumor activity observed in preclinical models of solid tumors.[2][4]
These application notes provide detailed protocols for quantifying the on-target PD effects of OKI-179 in both preclinical and clinical settings. The primary biomarker of interest is the level of histone H3 acetylation, which can be reliably measured in tumor tissue and peripheral blood mononuclear cells (PBMCs).
Mechanism of Action Signaling Pathway
OKI-179 exerts its effects by inhibiting Class I HDACs, which are responsible for removing acetyl groups from lysine residues on histone tails. This inhibition leads to a state of histone hyperacetylation, which in turn alters chromatin structure and gene transcription, ultimately leading to anti-tumor effects such as apoptosis and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the on-target effects of OKI-179.
Table 1: In Vitro Potency of the Active Metabolite OKI-006
| Target | IC50 (nM) |
|---|---|
| HDAC1 | 1.2[1][3] |
| HDAC2 | 2.4[1][3] |
Table 2: Clinical Pharmacodynamic Effect of OKI-179 on Histone H3 Acetylation in Patient PBMCs
| OKI-179 Dose | Fold Increase in H3K27 Acetylation (Peak at 2-4 hours post-dose) |
|---|---|
| 180 - 450 mg | > 3-fold[5] |
| > 200 mg | > 6-fold[1] |
| 300 mg | ~6-fold[6] |
Experimental Protocols
Protocol 1: Western Blot for Acetyl-Histone H3 in Cell Lysates or Tumor Tissue
This protocol is suitable for preclinical evaluation of OKI-179 in cell culture or xenograft models.
1. Principle: Western blotting is used to separate proteins by size and detect the levels of acetylated histone H3 (Ac-H3) relative to total histone H3. An increase in the Ac-H3 to total H3 ratio indicates on-target activity of OKI-179.
2. Materials:
-
Cell Culture or Tumor Tissue: Treated with OKI-179 or vehicle control.
-
Lysis Buffer: RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, trichostatin A).
-
Primary Antibodies: Rabbit anti-acetyl-Histone H3 (e.g., Ac-H3K27) and Rabbit anti-Histone H3.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Protein Gel and Transfer System: (e.g., SDS-PAGE).
-
Chemiluminescent Substrate.
-
Imaging System.
3. Procedure:
-
Sample Preparation:
-
For cultured cells, wash with cold PBS and lyse in RIPA buffer.
-
For tumor tissue, homogenize in RIPA buffer.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the Ac-H3 signal to the total H3 signal.
Protocol 2: Flow Cytometry for Acetyl-Histone H3 in PBMCs
This protocol is optimized for monitoring the pharmacodynamic effects of OKI-179 in clinical trial subjects.
1. Principle: Flow cytometry allows for the quantification of acetyl-histone H3 levels in specific immune cell subsets within PBMCs. This method provides a sensitive and high-throughput readout of on-target drug activity.
2. Materials:
-
Whole Blood: Collected from subjects at baseline and various time points post-OKI-179 administration.
-
PBMC Isolation Reagent: (e.g., Ficoll-Paque).
-
Fixation/Permeabilization Buffer Kit: (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated Antibodies:
-
Anti-CD3, Anti-CD4, Anti-CD8 for T-cell gating.
-
Anti-acetyl-Histone H3 (Ac-H3K27).
-
-
Flow Cytometer.
3. Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Surface Staining: Stain PBMCs with fluorochrome-conjugated antibodies against cell surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them according to the manufacturer's protocol.
-
Intracellular Staining: Stain the cells with the fluorochrome-conjugated anti-acetyl-Histone H3 antibody for 30-60 minutes at room temperature.
-
Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis:
-
Gate on the T-cell populations of interest (e.g., CD3+, CD4+, CD8+).
-
Determine the median fluorescence intensity (MFI) of the acetyl-Histone H3 signal within each population.
-
Calculate the fold change in MFI relative to the baseline sample.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the pharmacodynamic effects of OKI-179 in a clinical setting.
References
- 1. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onkuretherapeutics.com [onkuretherapeutics.com]
- 4. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Potentiating PD-1 Inhibition with OKI-179
For Researchers, Scientists, and Drug Development Professionals
Introduction
OKI-179 is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in potentiating the anti-tumor activity of programmed cell death 1 (PD-1) inhibitors.[1][2][3] By selectively targeting HDACs 1, 2, and 3, OKI-179's active metabolite, OKI-006, modulates the tumor microenvironment to enhance immune-mediated tumor cell killing.[3][4] These application notes provide a comprehensive overview of the mechanism of action, preclinical data, and detailed protocols for utilizing OKI-179 in combination with PD-1 inhibitors.
OKI-179 is a prodrug of the active metabolite OKI-006, which exhibits potent inhibitory activity against class I HDACs.[4][5] This targeted inhibition leads to histone hyperacetylation, resulting in chromatin relaxation and altered gene expression.[1] In the context of cancer immunotherapy, this has been shown to upregulate Major Histocompatibility Complex (MHC) Class I and II expression on tumor cells, thereby increasing their immunogenicity.[3][5] Furthermore, OKI-179 has been observed to increase T-cell activation within the tumor microenvironment, contributing to a more robust anti-tumor immune response when combined with PD-1 blockade.[1][6]
Data Presentation
In Vitro Activity of OKI-006 (Active Metabolite of OKI-179)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.2[3][4][5] |
| HDAC2 | 2.4[3][4][5] |
| HDAC3 | 2.0[3][4][5] |
| Class IIa HDACs | >1000[4][5] |
Preclinical Efficacy of OKI-179 in Combination with Anti-PD-1 Therapy
| Animal Model | Cancer Type | Treatment Groups | Key Findings |
| Humanized MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | OKI-179 + Nivolumab | Improved tumor growth inhibition and increased T-cell activation in the tumor microenvironment.[1][6] |
| Syngeneic CT26 Model | Colorectal Cancer | OKI-179 + murine anti-PD-1 | Significant synergistic tumor growth inhibition.[3] |
| Syngeneic B-cell Lymphoma Model | B-cell Lymphoma | OKI-179 + anti-PD-1 | Overcame resistance to anti-PD-1 therapy.[2] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of OKI-179 in potentiating PD-1 inhibition.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Humanized Mouse Xenograft Model
Objective: To evaluate the in vivo efficacy of OKI-179 in combination with an anti-PD-1 antibody (e.g., nivolumab) in a humanized mouse model bearing human tumor xenografts (e.g., MDA-MB-231).
Materials:
-
OKI-179
-
Anti-PD-1 antibody (e.g., Nivolumab)
-
MDA-MB-231 human triple-negative breast cancer cells
-
Immunodeficient mice (e.g., NSG) reconstituted with human CD34+ hematopoietic stem cells
-
Vehicle control (e.g., 0.1 M citric acid)
-
Cell culture reagents
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation: Subcutaneously implant MDA-MB-231 cells into the flank of humanized mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The formula for tumor volume is (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 200 mm³, randomize the mice into four treatment groups:
-
Vehicle control
-
OKI-179 alone (e.g., 40-80 mg/kg, oral, daily)
-
Anti-PD-1 antibody alone (e.g., 10 mg/kg, intraperitoneal, twice weekly)
-
OKI-179 in combination with anti-PD-1 antibody
-
-
Treatment Administration: Administer the treatments according to the specified doses and schedules.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis.
Protocol 2: In Vivo Efficacy Assessment in a Syngeneic Mouse Model
Objective: To assess the synergistic anti-tumor activity of OKI-179 and a murine anti-PD-1 antibody in a syngeneic tumor model (e.g., CT26 colorectal carcinoma).
Materials:
-
OKI-179
-
Murine anti-PD-1 antibody
-
CT26 murine colorectal carcinoma cells
-
Syngeneic mice (e.g., BALB/c)
-
Vehicle control
-
Cell culture reagents
-
Calipers
Procedure:
-
Cell Culture: Maintain CT26 cells in appropriate culture conditions.
-
Tumor Implantation: Inject CT26 cells subcutaneously into the flank of BALB/c mice.
-
Tumor Growth and Randomization: Monitor tumor growth as described in Protocol 1. Once tumors are established, randomize mice into treatment groups.
-
Treatment: Administer vehicle, OKI-179, anti-PD-1 antibody, or the combination as per the study design.
-
Data Collection: Measure tumor volumes and monitor animal health regularly.
Protocol 3: Flow Cytometry Analysis of T-Cell Activation
Objective: To analyze the activation status of tumor-infiltrating T-lymphocytes following treatment with OKI-179 and anti-PD-1.
Materials:
-
Tumor tissue from treated and control mice
-
Collagenase/Dispase digestion buffer
-
Ficoll-Paque
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-Granzyme B, anti-Ki-67)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the collected tumor tissue and digest it into a single-cell suspension using a collagenase/dispase solution.
-
Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Stain the isolated lymphocytes with a panel of fluorescently labeled antibodies to identify T-cell subsets and activation markers.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the proportions of different T-cell populations and their expression of activation markers. Compare the results between treatment groups to assess the impact of the combination therapy on T-cell activation within the tumor microenvironment.
Conclusion
OKI-179, as a class I-selective HDAC inhibitor, demonstrates a clear mechanism for potentiating the efficacy of PD-1 inhibitors. The preclinical data strongly support the synergistic anti-tumor effects of this combination therapy. The provided protocols offer a framework for researchers to further investigate and validate the therapeutic potential of combining OKI-179 with immune checkpoint blockade in various cancer models. These investigations will be crucial in translating this promising therapeutic strategy into clinical applications for patients with advanced malignancies.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onkuretherapeutics.com [onkuretherapeutics.com]
Application Notes and Protocols: OKI-179 in ER-Positive Breast Cancer Models
Introduction
OKI-179 (Bocodepsin) is a novel, orally bioavailable, Class I selective histone deacetylase (HDAC) inhibitor.[1][2] It functions as a prodrug, metabolizing into the active compound OKI-006, which is structurally similar to the active form of Romidepsin.[1][3] OKI-006 potently inhibits Class I HDACs (HDAC1, 2, and 3), which play a crucial role in the epigenetic regulation of gene expression.[2][4][5] Dysregulation of histone acetylation is a common feature in many cancers, and HDAC inhibitors have emerged as promising therapeutic agents. In the context of estrogen receptor-positive (ER+) breast cancer, resistance to endocrine therapies like tamoxifen remains a significant clinical challenge.[1] Preclinical evidence suggests that HDAC inhibitors can reverse endocrine resistance and potentiate the efficacy of hormonal agents, making OKI-179 a compound of high interest for this indication.[1]
These application notes provide a summary of the preclinical data and detailed protocols for utilizing OKI-179 in ER-positive breast cancer research models.
Mechanism of Action in ER-Positive Breast Cancer
In ER-positive breast cancer, HDAC inhibitors are believed to counteract endocrine resistance through several mechanisms. They can downregulate the expression of the estrogen receptor (ER) and reverse the stabilization of the ER protein that is often induced by tamoxifen.[1] This epigenetic modulation of ER signaling leads to increased apoptosis and restores sensitivity to endocrine therapy.[1] OKI-179, by selectively inhibiting Class I HDACs, leads to the accumulation of acetylated histones, altering chromatin structure and gene expression to favor tumor suppression.
Quantitative Data Summary
The following tables summarize the key quantitative findings for OKI-179 and its active metabolite, OKI-006.
Table 1: Inhibitory Activity of Active Metabolite (OKI-006)
| Target Enzyme | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|
| HDAC1 | 1.2 | Class I | [2][4][5] |
| HDAC2 | 2.4 | Class I | [2][4][5] |
| HDAC3 | 2.0 | Class I | [2][4][5] |
| HDAC8 | 47 | Class I | [2] |
| Class IIa HDACs| >1000 | N/A |[2][4] |
Table 2: Preclinical Efficacy in ER-Positive Breast Cancer Xenograft Model
| Model | Treatment Combination | Key Outcome | Reference |
|---|---|---|---|
| ER+ Breast Cancer Xenograft | OKI-179 + Tamoxifen | Potentiated anti-tumor activity of tamoxifen. | [1] |
| ER+ Breast Cancer Xenograft | OKI-179 + Tamoxifen | Rationale: HDAC inhibitors can reverse endocrine resistance by downregulating ER expression. |[1] |
Note: Specific tumor growth inhibition percentages for the ER+ model combination study were not detailed in the provided search results, but the potentiation of tamoxifen activity was highlighted as a key finding.
Key Experimental Protocols
Detailed protocols for evaluating the efficacy and mechanism of OKI-179 in ER-positive breast cancer models are provided below.
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the anti-proliferative effect of OKI-179's active form (OKI-005 for in vitro use) alone and in combination with tamoxifen in ER+ breast cancer cell lines (e.g., MCF-7, T-47D).
Materials:
-
ER+ breast cancer cell lines
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep)
-
OKI-005 (for in vitro studies)[6]
-
Tamoxifen
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a 2X serial dilution of OKI-005 and/or tamoxifen in growth medium. Use DMSO as the vehicle control, ensuring the final DMSO concentration is <0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for "no drug" and "vehicle" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells. Calculate IC50 values using non-linear regression analysis. For combination studies, synergy can be calculated using models such as the Bliss independence model.[7][8]
Protocol 2: Western Blot for Histone Acetylation and Protein Expression
This protocol assesses target engagement by measuring histone acetylation and the expression of key proteins involved in cell cycle and apoptosis.
Materials:
-
Treated cell lysates or tumor tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., Acetyl-Histone H3, Total Histone H3, ER-alpha, p21, Cleaved Caspase-3, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein amounts (20-40 µg per sample), add Laemmli buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control (e.g., GAPDH).
Protocol 3: In Vivo ER-Positive Breast Cancer Xenograft Study
This protocol outlines a preclinical efficacy study of OKI-179 in combination with tamoxifen in an immunodeficient mouse model.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7, which may require estrogen supplementation)
-
Female immunodeficient mice (e.g., athymic nude)
-
Matrigel
-
OKI-179[1]
-
Tamoxifen
-
Vehicle for oral gavage (e.g., 0.1 M citric acid)[6]
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million ER+ breast cancer cells mixed with Matrigel into the flank of each mouse. For MCF-7, an estrogen pellet may need to be implanted.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment cohorts (n=8-10 mice/group):
-
Group 1: Vehicle
-
Group 2: Tamoxifen
-
Group 3: OKI-179 (e.g., 40-80 mg/kg, PO, daily)[1]
-
Group 4: OKI-179 + Tamoxifen
-
-
Treatment Administration: Administer treatments as per the defined schedule. OKI-179 is typically administered orally (PO) via gavage. An intermittent dosing schedule (e.g., 5 days on, 2 days off) may be used to improve tolerability.[1]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight and overall animal health.
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period. Collect tumors for pharmacodynamic (PD) analysis, such as Western blotting (Protocol 2) or immunohistochemistry.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onkuretherapeutics.com [onkuretherapeutics.com]
- 4. ascopubs.org [ascopubs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Testing OKI-179 Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: OKI-179 is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It is a prodrug that is metabolized to the active compound OKI-006.[1][2] These application notes provide detailed protocols for in vitro assays to determine the potency and selectivity of OKI-179 and its related compounds, OKI-005 (an in vitro active analog) and OKI-006 (the active metabolite).
I. Biochemical Assays for Potency and Selectivity of OKI-006
The primary assessment of an HDAC inhibitor's potency and selectivity is determined through biochemical assays using purified recombinant HDAC enzymes.
Data Presentation: OKI-006 HDAC Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of OKI-006 against a panel of HDAC isoforms, demonstrating its potent and selective inhibition of class I HDACs.[3][4]
| HDAC Class | HDAC Isoform | OKI-006 IC50 (nM) |
| Class I | HDAC1 | 1.2[3][4] |
| HDAC2 | 2.4[3][4] | |
| HDAC3 | 2.0[3][4] | |
| HDAC8 | 47[3][4] | |
| Class IIa | HDAC4 | >1000[3][4] |
| HDAC5 | >1000[3] | |
| HDAC7 | >1000[3] | |
| HDAC9 | >1000[3] | |
| Class IIb | HDAC6 | 47[3] |
| HDAC10 | 2.8[3] | |
| Class IV | HDAC11 | 2.3[3] |
Experimental Protocol: In Vitro HDAC Enzyme Inhibition Assay
This protocol describes a fluorogenic assay to determine the IC50 values of a test compound (e.g., OKI-006) against various HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer containing a trichostatin A (TSA) to stop the HDAC reaction)
-
Test compound (OKI-006) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of OKI-006 in DMSO and then dilute into Assay Buffer.
-
In a 96-well plate, add the diluted OKI-006 solutions. Include wells with Assay Buffer and DMSO as a no-compound control.
-
Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of OKI-006 relative to the no-compound control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
II. Cell-Based Assays for OKI-179 Potency
For in vitro cellular assays, the more cell-permeable analog, OKI-005, is often used.[3][5] These assays assess the biological effects of HDAC inhibition in a cellular context.
Data Presentation: Anti-proliferative Activity of OKI-005
The following table provides representative IC50 values for the anti-proliferative effects of OKI-005 in various cancer cell lines.
| Cell Line | Cancer Type | OKI-005 IC50 (nM) |
| CAL-120 | Triple-Negative Breast Cancer | < 100[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 100[3] |
| HCC1395 | Triple-Negative Breast Cancer | > 500[3] |
| Hs578T | Triple-Negative Breast Cancer | > 500[3] |
| HCT-116 | Colorectal Cancer | Sensitive (IC50 not specified)[3] |
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium
-
OKI-005 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[3]
-
Treat the cells with a serial dilution of OKI-005 (e.g., 0-5 µM) for 72 hours.[3] Include a vehicle control (DMSO).
-
After incubation, gently add cold TCA to a final concentration of 10% to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 100 µL of SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
OKI-005 stock solution (in DMSO)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed 1,500-5,000 cells per well in a white-walled 96-well plate and allow them to adhere overnight.[3]
-
Treat the cells with increasing concentrations of OKI-005 (e.g., 0-500 nM) for 24 or 48 hours.[3]
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase activity compared to the vehicle control.
Western Blot for Histone Acetylation and p21
This assay is used to confirm the on-target effect of OKI-005 by measuring the acetylation of histones (a direct downstream target of HDACs) and the expression of p21 (a cell cycle inhibitor often upregulated by HDAC inhibitors).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
OKI-005 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of OKI-005 (e.g., 0, 50, 200, 500 nM) for 24 hours.[3]
-
Harvest and lyse the cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis (Krishan's Stain and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
OKI-005 stock solution (in DMSO)
-
Krishan's stain (Propidium iodide, RNase A in a hypotonic citrate buffer)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of OKI-005 (e.g., 0-200 nM) for 24 hours.[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in Krishan's stain.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting the fluorescence signal from the propidium iodide.
-
Use cell cycle analysis software to deconvolve the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
References
- 1. onkuretherapeutics.com [onkuretherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
Troubleshooting & Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with OKI-179. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage thrombocytopenia observed in clinical trials.
Troubleshooting Guide: Overcoming OKI-179-Related Thrombocytopenia
This guide provides a systematic approach to identifying, managing, and mitigating thrombocytopenia during your experiments with OKI-179.
Issue: A patient in our clinical trial has developed thrombocytopenia after treatment with OKI-179. How should we proceed?
Answer:
The development of thrombocytopenia is a known on-target, dose-limiting toxicity of OKI-179.[1][2] A structured approach to management is crucial to ensure patient safety and maintain the integrity of the clinical trial.
1. Initial Assessment and Grading:
-
Confirm Platelet Count: Repeat the complete blood count (CBC) to confirm the platelet count.
-
Grade the Thrombocytopenia: Grade the severity of thrombocytopenia according to the Common Terminology Criteria for Adverse Events (CTCAE). This will guide the clinical management strategy.
-
Evaluate for Bleeding: Assess the patient for any signs or symptoms of bleeding, such as petechiae, purpura, epistaxis, or gastrointestinal bleeding.
2. Dose Modification and Monitoring:
-
Intermittent Dosing: Clinical data suggests that intermittent dosing schedules of OKI-179 are associated with a lower incidence of severe thrombocytopenia compared to continuous dosing. The recommended phase 2 dose (RP2D) has been established at 300 mg daily on a 4-days-on, 3-days-off schedule.[3][4][5]
-
Dose Interruption and Reduction: For patients who develop significant thrombocytopenia, a temporary hold of OKI-179 is recommended. Platelet counts typically begin to recover within a week of drug cessation.[6] Once the platelet count has recovered to a safe level (e.g., Grade 1 or baseline), treatment can be resumed, potentially at a reduced dose.
-
Close Monitoring: Implement frequent monitoring of platelet counts, at least weekly, for patients who have experienced thrombocytopenia.
3. Supportive Care and Further Intervention:
-
Platelet Transfusion: For severe, life-threatening bleeding, platelet transfusions are the primary supportive care measure. Prophylactic platelet transfusions may be considered for patients with platelet counts below 10,000/μL, or below 20,000/μL in the presence of fever, to reduce the risk of spontaneous hemorrhage.[7][8]
-
Thrombopoietin Receptor Agonists (TPO-RAs): The use of TPO-RAs, such as romiplostim and eltrombopag, may be considered in a clinical trial setting to stimulate platelet production and maintain chemotherapy dose intensity.[8][9]
Quantitative Data Summary: Thrombocytopenia in the OKI-179 Phase 1 Trial (NCT03931681)
The following table summarizes the incidence of thrombocytopenia observed in the first-in-human dose-escalation study of OKI-179.[1][3][4][5]
| Dosing Schedule | Dose Level | Number of Patients | Grade of Thrombocytopenia (DLT) |
| Intermittent (4 days on / 3 days off) | 450 mg | 6 | 1 patient with Grade 2 |
| Continuous | 200 mg | 3 | No DLTs |
| Continuous | 300 mg | 3 | 2 patients with Grade 3-4 |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of OKI-179-induced thrombocytopenia?
A1: OKI-179 is a selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] The thrombocytopenia associated with HDAC inhibitors is believed to be an on-target effect related to the critical role of these enzymes in megakaryopoiesis (platelet production).
The proposed mechanisms include:
-
Downregulation of GATA-1: Class I HDACs are essential for the function of the transcription factor GATA-1, a master regulator of megakaryocyte and erythrocyte development.[2][6][8][10][11][12] Inhibition of HDAC1 and HDAC2 can lead to the degradation of GATA-1, which in turn impairs the maturation of megakaryocytes and the formation of platelets.[2]
-
Delayed Megakaryocyte Maturation: Inhibition of HDACs can cause a delay in the maturation of megakaryocytes, the precursor cells to platelets.[6]
-
p53-Dependent and -Independent Apoptosis: Some studies suggest that HDAC inhibitors can induce apoptosis (programmed cell death) in megakaryocytes through pathways that are both dependent and independent of the tumor suppressor protein p53.[13]
-
Tubulin Acetylation: While OKI-179 is a Class I selective inhibitor, some effects on tubulin acetylation have been observed at higher doses.[14] Hyperacetylation of tubulin can affect microtubule dynamics, which are crucial for the final stages of platelet formation from megakaryocytes.
Q2: How quickly does thrombocytopenia develop after starting OKI-179, and how long does it take to resolve?
A2: The onset of drug-induced thrombocytopenia typically occurs 1 to 2 weeks after initiating a new drug.[15] In the phase 1 clinical trial of OKI-179, dose-limiting thrombocytopenia was observed within the first cycle of treatment.[3] Upon discontinuation of the offending drug, platelet counts generally begin to recover within 1 to 2 days and are expected to be complete within a week.[15] For patients on OKI-179 who experienced thrombocytopenia, their platelet counts returned to baseline with a brief dose hold.[6]
Q3: Are there any specific patient populations that are more at risk for developing OKI-179-related thrombocytopenia?
A3: While the available data from the initial phase 1 trial does not specifically identify patient subpopulations at higher risk, general risk factors for chemotherapy-induced thrombocytopenia can be considered. These may include the extent of prior myelosuppressive therapies, bone marrow infiltration by the tumor, and baseline platelet counts.
Q4: What are the best practices for monitoring platelet counts in patients receiving OKI-179?
A4: Regular monitoring of complete blood counts is essential. A recommended schedule would be:
-
Baseline: Prior to initiating OKI-179 treatment.
-
During Treatment: At least weekly during the first two cycles of therapy. For patients on intermittent dosing schedules, it is advisable to check counts at the end of the "off" period before starting the next cycle.
-
As Clinically Indicated: More frequent monitoring is necessary if a patient develops any grade of thrombocytopenia or shows signs of bleeding.
Q5: Should we perform platelet function tests on patients who develop thrombocytopenia?
A5: While routine platelet function testing is not standard practice for monitoring drug-induced thrombocytopenia, it can be a valuable tool in a research setting to better understand the qualitative impact of OKI-179 on platelet activity.[7][16] If significant bleeding occurs at a platelet count that would not typically be associated with spontaneous hemorrhage, platelet function testing may be warranted to investigate for a concurrent qualitative platelet defect.
Experimental Protocols
For research purposes, the following are detailed methodologies for key experiments to assess platelet count and function.
Platelet Count Monitoring
-
Method: Automated Complete Blood Count (CBC)
-
Principle: An automated hematology analyzer uses electrical impedance and/or optical light scattering to count and size platelets in a whole blood sample.
-
Procedure:
-
Collect 2-3 mL of whole blood in an EDTA (purple top) tube.
-
Gently invert the tube 8-10 times to ensure proper anticoagulation.
-
Analyze the sample on a calibrated automated hematology analyzer within 6 hours of collection.
-
Review the platelet count and mean platelet volume (MPV). A peripheral blood smear should be reviewed by a trained professional to confirm the automated count, especially in cases of severe thrombocytopenia, and to assess for platelet morphology and clumping.
-
Platelet Function Testing: Light Transmission Aggregometry (LTA)
-
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. It is considered the gold standard for assessing platelet function.[17][18]
-
Procedure:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate (light blue top) tube. The first few milliliters of blood drawn should be discarded to avoid activation from the venipuncture.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[15][19]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[19]
-
Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10^9/L) using autologous PPP if necessary.
-
Warm the PRP to 37°C in the aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission with the PRP (0% aggregation) and the PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, ristocetin) to the PRP and record the change in light transmission over time.
-
-
Interpretation: The maximum percentage of aggregation is determined for each agonist and compared to established reference ranges.
-
Platelet Activation Marker Analysis by Flow Cytometry
-
Principle: Flow cytometry can be used to identify and quantify specific cell surface markers that are expressed on activated platelets, such as P-selectin (CD62P) and the activated conformation of the GPIIb/IIIa receptor (PAC-1 binding).[2][12]
-
Procedure:
-
Sample Collection and Preparation: Collect whole blood in 3.2% sodium citrate. Process immediately to minimize ex vivo platelet activation.
-
Staining:
-
Dilute whole blood with a buffered saline solution.
-
Add fluorescently labeled antibodies specific for platelet glycoproteins (e.g., CD41a or CD61 to identify platelets) and activation markers (e.g., anti-CD62P, PAC-1).
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation: Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the cells.
-
Acquisition: Analyze the samples on a flow cytometer.
-
Gating and Analysis:
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for a pan-platelet marker (CD41a or CD61).
-
Within the platelet gate, quantify the percentage of cells expressing the activation marker (e.g., CD62P positive) and the mean fluorescence intensity.
-
-
Mandatory Visualizations
Signaling Pathway of HDACi-Induced Thrombocytopenia
Caption: Proposed mechanism of OKI-179-induced thrombocytopenia.
Experimental Workflow for Monitoring Thrombocytopenia
Caption: Clinical workflow for monitoring and managing OKI-179-related thrombocytopenia.
Logical Relationship for Troubleshooting
Caption: Decision-making flowchart for troubleshooting OKI-179-related thrombocytopenia.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Compounds targeting Class II histone deacetylases do not cause panHDACi associated impairment of megakaryocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of Cancer on Platelet Production, Activation and Education and Mechanisms of Cancer-Associated Thrombosis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. GATA1 in normal and malignant hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommendations for standardization of laboratory testing for drug-induced immune thrombocytopenia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent progress in analyses of GATA1 in hematopoietic disorders: a mini-review [frontiersin.org]
- 11. GATA1 Function, a Paradigm for Transcription Factors in Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GATA-1 converts lymphoid and myelomonocytic progenitors into the megakaryocyte/erythrocyte lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Generation of Megakaryocytes and Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayo.edu [mayo.edu]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Optimizing OKI-179 Dosing for Enhanced Tolerability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing schedule of OKI-179 to improve its tolerability in preclinical and clinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is OKI-179 and what is its mechanism of action?
OKI-179, also known as bocodepsin, is an orally bioavailable, selective Class I histone deacetylase (HDAC) inhibitor.[1][2] It is a prodrug that is metabolized in vivo to its active metabolite, OKI-006.[3] OKI-006 selectively inhibits HDACs 1, 2, and 3, which are critical enzymes in epigenomic regulation.[3][4] Dysregulation of histone acetylation is a common feature in many cancers, and by inhibiting these HDACs, OKI-179 can induce apoptosis and increase histone acetylation, leading to anti-tumor activity.[3]
Q2: What are the most common adverse events associated with OKI-179?
Based on the first-in-human Phase 1 clinical trial, the most frequently observed adverse events are nausea, fatigue, anemia, and thrombocytopenia (a decrease in platelet count).[1][4][5][6] These events were generally manageable.[1]
Q3: What were the findings of the Phase 1 clinical trial regarding dosing and tolerability?
The Phase 1 dose-escalation study (NCT03931681) evaluated both intermittent and continuous dosing schedules in patients with advanced solid tumors.[4][6][7] The study concluded that OKI-179 has a manageable safety profile.[4][5] Intermittent dosing schedules were found to be better tolerated than continuous dosing.[3]
Q4: What are the recommended dosing schedules for OKI-179 to improve tolerability?
The Phase 1 trial identified two well-tolerated intermittent dosing schedules:
Intermittent dosing is often necessary for HDAC inhibitors to allow for the recovery from side effects like thrombocytopenia.[3]
Troubleshooting Guide
Issue: Managing Nausea and Vomiting
-
Prophylactic Antiemetics: The recommended Phase 2 dose (RP2D) of 300 mg daily on a 4 days on / 3 days off schedule is suggested to be administered with prophylactic oral antiemetics.[5][6]
-
Dose Adjustment: If nausea persists, consider a dose reduction in consultation with the study protocol.
Issue: Monitoring and Managing Thrombocytopenia
-
Regular Monitoring: Perform regular complete blood counts (CBCs) to monitor platelet levels, especially during the initial cycles of treatment.
-
Dose Interruption/Reduction: For Grade 3 or 4 thrombocytopenia, a dose interruption or reduction may be necessary as per the protocol guidelines. Thrombocytopenia has been identified as an on-target dose-limiting toxicity (DLT).[4]
Issue: Addressing Fatigue
-
Patient Counseling: Advise patients to manage their activity levels and ensure adequate rest.
-
Dose Evaluation: If fatigue is severe (Grade 3), a dose adjustment may be warranted.
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 1 clinical trial of OKI-179.
Table 1: Maximum Tolerated Dose (MTD) of OKI-179
| Dosing Schedule | Maximum Tolerated Dose (MTD) |
| 4 days on / 3 days off (Intermittent) | 450 mg daily[1][4][5][6] |
| 5 days on / 2 days off (Intermittent) | 300 mg daily[1] |
| Continuous Dosing | 200 mg daily[4][5][6] |
Table 2: Pharmacokinetic Parameters of the Active Metabolite OKI-006
| Parameter | Value |
| Tmax (Time to maximum concentration) | 2 hours[4] |
| T1/2 (Half-life) | 6-8 hours[4] |
Experimental Protocols
Protocol 1: Assessment of Target Engagement via Histone Acetylation
This protocol describes a method to assess the pharmacodynamic effects of OKI-179 by measuring histone acetylation in peripheral blood mononuclear cells (PBMCs).
-
Sample Collection: Collect whole blood samples from patients at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, and 24 hours).
-
PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Histone Extraction: Extract histones from isolated PBMCs using a commercially available histone extraction kit.
-
Western Blot Analysis:
-
Separate extracted histones by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone H3 at lysine 9 (H3K9ac) and lysine 27 (H3K27ac).
-
Use an antibody against total histone H3 as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect chemiluminescence using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels. A greater than 3-fold increase in histone acetylation at doses of 180-450 mg has been observed.[4]
Visualizations
Caption: Mechanism of action of OKI-179 from oral administration to cellular effect.
Caption: Troubleshooting workflow for managing common adverse events of OKI-179.
References
- 1. onkuretherapeutics.com [onkuretherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the clinical development of HDAC inhibitors like OKI-179
This guide provides troubleshooting tips, frequently asked questions, and key experimental protocols for researchers working on the clinical development of the HDAC inhibitor, OKI-179.
Frequently Asked Questions (FAQs)
Q1: What is OKI-179 and what is its mechanism of action?
A1: OKI-179 (bocodepsin) is a novel, orally bioavailable prodrug. In vivo, it is metabolized to its active form, OKI-006.[1] OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][3] By inhibiting these enzymes, OKI-006 prevents the removal of acetyl groups from histones and other non-histone proteins. This leads to an accumulation of acetylated proteins, which can alter gene expression, induce cell cycle arrest, and ultimately trigger apoptosis (programmed cell death) in cancer cells.[1][4] The selectivity for Class I HDACs is intended to overcome the toxicity limitations seen with less selective, pan-HDAC inhibitors.
Q2: What are the most common adverse events observed with OKI-179 in clinical trials, and how are they managed?
A2: In the first-in-human Phase 1 trial, OKI-179 was generally well-tolerated with a manageable toxicity profile.[5] The most frequently reported adverse events across all dosing schedules were nausea (70.6%), fatigue (47.1%), and thrombocytopenia (41.2%).[6][7] Nausea was reportedly manageable with the use of prophylactic antiemetics.[6] Thrombocytopenia (a decrease in platelet count) was identified as the on-target, dose-limiting toxicity (DLT).[2] These side effects are transient and reversible.[8]
Q3: Why have previous HDAC inhibitors had limited success in solid tumors, and how is OKI-179 designed to address this?
A3: The limited success of many HDAC inhibitors in solid tumors has been attributed to several factors, including poor tolerability, narrow therapeutic windows, suboptimal dosing regimens, and a lack of predictive biomarkers.[1][5] Many first-generation drugs were pan-HDAC inhibitors, affecting multiple HDAC isoforms, which likely contributed to their toxicity.[][10] OKI-179 is designed to overcome these limitations through its improved potency and selectivity for Class I HDACs, which are strongly implicated in cancer progression.[1][5] Its oral bioavailability and favorable pharmacokinetic profile also allow for intermittent dosing schedules that are better tolerated, enabling sustained target engagement in solid tumors.[6][5]
Q4: What is the rationale for combining OKI-179 with other anti-cancer agents like MEK inhibitors?
A4: Preclinical studies have shown that Class I HDAC inhibitors can induce synthetic lethality when combined with RAS pathway inhibitors (like MEK inhibitors) in cancer models with RAS pathway mutations.[5] The combination of OKI-179 (bocodepsin) and the MEK inhibitor binimetinib was found to be synergistic, leading to increased DNA damage and apoptosis.[6][11] This provides a strong rationale for investigating this combination in patients with RAS-pathway mutated cancers, such as NRAS-mutated melanoma, where MEK inhibitors alone have shown only modest activity.[6][11]
Troubleshooting Guides
Problem 1: High variability in in-vitro cell viability (IC50) assays.
-
Possible Cause: Inconsistent conversion of the prodrug OKI-179 to its active metabolite OKI-006. For in-vitro experiments, it is recommended to use OKI-005, a predecessor compound that is better suited for in-vitro evaluation and is rapidly converted to OKI-006.[12][13]
-
Troubleshooting Step: Switch from OKI-179 to OKI-005 for all in-vitro assays to ensure consistent delivery of the active compound.
-
Possible Cause: Cell confluence and passage number can affect sensitivity to HDAC inhibitors.
-
Troubleshooting Step: Standardize cell seeding density and use cells within a consistent, low passage number range for all experiments.
-
Possible Cause: Assay incubation time is insufficient for observing cytotoxic effects.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line.
Problem 2: Lack of correlation between histone acetylation and apoptosis in treated cells.
-
Possible Cause: Histone hyperacetylation is an early event, while apoptosis is a downstream consequence. The timing of your measurements may be off.
-
Troubleshooting Step: Perform a time-course analysis. Measure histone acetylation (e.g., via Western blot for Ac-H3K9/K27) at early time points (e.g., 2-8 hours) and apoptosis markers (e.g., cleaved PARP, caspase-3 activity) at later time points (e.g., 24-72 hours).[1][14]
-
Possible Cause: The cell line may have resistance mechanisms, such as overexpression of anti-apoptotic proteins like Bcl-2.[15][16]
-
Troubleshooting Step: Profile your cell line for expression of key apoptosis regulators (Bcl-2, Bim, Bid). Consider testing OKI-179 in combination with agents that target these resistance pathways.[16]
-
Possible Cause: The cellular response may be cell cycle arrest or senescence rather than apoptosis.[17]
-
Troubleshooting Step: Assess markers of cell cycle arrest (e.g., p21 expression by Western blot) and senescence (e.g., β-galactosidase staining) in parallel with apoptosis assays.[1][17]
Quantitative Data Summary
Table 1: Most Frequent Adverse Events (All Grades) from Phase I Trial of OKI-179 [6][7]
| Adverse Event | Frequency |
| Nausea | 70.6% |
| Fatigue | 47.1% |
| Thrombocytopenia | 41.2% |
Table 2: Maximum Tolerated Dose (MTD) of OKI-179 in Phase I Trial [2][6]
| Dosing Schedule | MTD |
| 4 days on / 3 days off | 450 mg (daily) |
| 5 days on / 2 days off | 300 mg (daily) |
| Continuous Dosing | 200 mg (daily) |
Table 3: Pharmacokinetic (PK) Parameters of OKI-006 (Active Metabolite) [2]
| Parameter | Value |
| Tmax (Time to Peak Concentration) | ~2 hours |
| T½ (Half-life) | 6-8 hours |
| Cmax (Peak Concentration) at 180-450 mg | > 2,000 ng/ml |
| AUC (Total Exposure) at 180-450 mg | > 8,000 hr*ng/ml |
Table 4: In-Vitro Potency (IC50) of OKI-006 against Class I HDACs [2][3][6]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.2 |
| HDAC2 | 2.4 |
| HDAC3 | 2.0 |
Experimental Protocols
Protocol 1: Measuring HDAC Activity in Cell Lysates (Fluorometric Assay)
This protocol is adapted from standard fluorometric HDAC activity assays.[18][19]
-
Prepare Nuclear Extract:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells using a hypotonic buffer to isolate nuclei.
-
Extract nuclear proteins using a high-salt extraction buffer.
-
Determine protein concentration using a BCA protein assay.[18]
-
-
Perform HDAC Assay:
-
In a 96-well plate, add diluted nuclear extract (e.g., 5-10 µg of protein per well) in triplicate.
-
Include "no enzyme" controls containing only assay buffer.
-
To test inhibition, pre-incubate the nuclear extract with various concentrations of OKI-005 (or other inhibitors) for 15-30 minutes.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction).[18]
-
-
Read and Analyze Data:
-
Read the plate on a fluorometer with excitation at ~360 nm and emission at ~460 nm.[20]
-
Subtract the background fluorescence from the "no enzyme" controls.
-
Calculate HDAC activity relative to untreated controls. For inhibition experiments, plot the percentage of remaining activity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol allows for the pharmacodynamic assessment of OKI-179's effect on its direct target.[1]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with OKI-005 for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Harvest cells, wash with PBS, and lyse directly in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (like TSA or sodium butyrate) to preserve acetylation marks.
-
-
Protein Quantification and Gel Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3 Lys9, anti-acetyl-Histone H3 Lys27) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., anti-Total Histone H3 or anti-Actin) to ensure equal protein loading.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action for the HDAC inhibitor OKI-179.
Caption: Experimental workflow for a fluorometric HDAC inhibition assay.
Caption: Troubleshooting workflow for low in-vivo efficacy.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. onkuretherapeutics.com [onkuretherapeutics.com]
- 4. mdpi.com [mdpi.com]
- 5. onkuretherapeutics.com [onkuretherapeutics.com]
- 6. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 13. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epigentek.com [epigentek.com]
- 20. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of OKI-179
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in achieving optimal oral bioavailability for the histone deacetylase (HDAC) inhibitor, OKI-179. While OKI-179 has been developed as an orally bioavailable prodrug, this guide offers strategies to further enhance its absorption and address variability that may be encountered during preclinical and clinical development.[1][2][3][4][5]
OKI-179 is a prodrug that is metabolized to its active form, OKI-006, a potent inhibitor of Class I HDACs.[1][6] The prodrug design and salt form optimization of OKI-179 were implemented to improve its physicochemical properties and facilitate oral absorption.[1] For in vivo studies, OKI-179 has been dissolved in 0.1M citric acid, suggesting a potential pH-dependent solubility.[1][7]
Troubleshooting Guide: Low Oral Bioavailability of OKI-179
This guide is designed to help researchers identify and resolve potential issues related to the oral delivery of OKI-179.
Initial Assessment: Characterizing the Bioavailability Challenge
Question: My in vivo studies with OKI-179 are showing lower than expected plasma concentrations of the active metabolite, OKI-006. What are the first steps to diagnose the problem?
Answer:
Initial diagnostic steps should focus on determining whether the issue is related to the formulation, the experimental protocol, or the intrinsic properties of the compound in the specific model system.
Recommended Actions:
-
Verify Formulation Integrity:
-
Appearance: Check for any precipitation or phase separation in the dosing vehicle.
-
Concentration: Re-analyze the concentration of OKI-179 in the formulation to ensure accurate dosing.
-
-
Review Dosing Procedure:
-
Gavage Technique: Ensure proper oral gavage technique to avoid accidental tracheal administration.
-
Vehicle Volume: Verify that the dosing volume is appropriate for the animal model.
-
-
Pharmacokinetic (PK) Profile Analysis:
-
A full PK study comparing intravenous (IV) and oral (PO) administration is crucial to determine the absolute bioavailability (F%).
-
Low F% can be due to poor absorption, high first-pass metabolism, or both.
-
Scenario 1: Solubility-Limited Absorption
Question: My initial assessment suggests that the low bioavailability of OKI-179 in my experiments may be due to poor solubility in the gastrointestinal (GI) tract. How can I address this?
Answer:
If solubility is the limiting factor, several formulation strategies can be employed to enhance the dissolution rate and concentration of OKI-179 in the GI fluids.
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. | - Broadly applicable. - Can significantly improve dissolution. | - May not be sufficient for very poorly soluble compounds. - Potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher kinetic solubility than the crystalline form. | - Can achieve significant increases in apparent solubility and dissolution. - Can create a supersaturated state in vivo. | - Physically unstable and can recrystallize over time. - Requires careful selection of polymer and manufacturing process. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluids). The drug is dissolved in the lipidic formulation. | - Presents the drug in a solubilized state, bypassing the dissolution step. - Can enhance lymphatic absorption, potentially reducing first-pass metabolism. | - High surfactant concentrations can cause GI irritation. - Potential for drug precipitation upon dilution in the GI tract. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OKI-179?
OKI-179 is a prodrug that is converted in vivo to its active metabolite, OKI-006. OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs 1, 2, and 3).[1][7] Inhibition of these enzymes leads to an increase in histone acetylation, which alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Q2: Are there any known formulation challenges with other HDAC inhibitors?
Yes, many small molecule HDAC inhibitors face challenges with oral bioavailability due to poor aqueous solubility.[2] This has led to the development of various formulation strategies and, in some cases, intravenous administration for compounds like romidepsin.[8] OKI-179 was specifically designed as an orally bioavailable agent to overcome some of these limitations.[4]
Q3: How do I prepare a solid dispersion of OKI-179 for in vivo studies?
A common method for preparing a solid dispersion at the laboratory scale is solvent evaporation. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the critical quality attributes to monitor for a nano-suspension of OKI-179?
For a nano-suspension, you should monitor:
-
Particle Size and Polydispersity Index (PDI): To ensure the desired size range and a narrow distribution.
-
Zeta Potential: To assess the stability of the suspension against aggregation.
-
Crystalline State: To confirm that the milling process has not induced changes in the solid form.
-
Dissolution Rate: To verify the enhancement in dissolution.
Q5: When should I consider a lipid-based formulation like SEDDS for OKI-179?
A SEDDS formulation is a good option if:
-
OKI-179 has good solubility in oils and lipids.
-
Solubility-limited absorption is the primary barrier to bioavailability.
-
You want to explore the potential for lymphatic uptake to bypass first-pass metabolism.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of OKI-179 to enhance its aqueous solubility and dissolution rate.
Materials:
-
OKI-179
-
Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Method:
-
Solubilization: Dissolve a specific ratio of OKI-179 and the chosen polymer (e.g., 1:1, 1:3, 1:5 w/w) in a minimal amount of the selected organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film/mass in a vacuum oven at a controlled temperature to remove residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for drug content, dissolution rate, and solid-state properties (e.g., using DSC and PXRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of different OKI-179 formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
OKI-179 formulation
-
HPLC for analysis
Method:
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Introduce a precisely weighed amount of the OKI-179 formulation into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filtration: Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PVDF) to stop further dissolution.
-
Analysis: Analyze the concentration of OKI-179 in the filtered samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Signaling Pathway
Caption: Simplified pathway of OKI-179 action.
Experimental Workflow
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. onkuretherapeutics.com [onkuretherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 8. onkuretherapeutics.com [onkuretherapeutics.com]
Navigating OKI-179 Combination Therapies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the toxicities associated with OKI-179 (bocodepsin) when used in combination therapies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is OKI-179 and what is its mechanism of action?
OKI-179, also known as bocodepsin, is an orally active and selective Class I histone deacetylase (HDAC) inhibitor.[1][2] It is a prodrug that is metabolized to its active form, OKI-006.[2] OKI-006 selectively inhibits Class I HDACs (HDAC1, 2, and 3), leading to an increase in histone acetylation. This epigenetic modification alters gene expression, which can induce apoptosis (programmed cell death) in cancer cells.[3][4][5] Preclinical studies suggest that the combination of OKI-179 with other agents, such as MEK inhibitors, can lead to synergistic anti-tumor activity by causing double-strand DNA breaks and subsequent cellular apoptosis.[6]
Q2: What are the most common toxicities observed with single-agent OKI-179?
In a first-in-human Phase 1 clinical trial, the most frequently reported adverse events for OKI-179 administered as a single agent were nausea (70.6%), fatigue (47.1%), and thrombocytopenia (41.2%).[7] Other common adverse events included anemia and vomiting. These toxicities were generally low-grade and considered manageable.
Q3: What toxicities should be expected when using OKI-179 in combination with a MEK inhibitor like binimetinib?
A Phase 1b/2 clinical trial of OKI-179 in combination with the MEK inhibitor binimetinib reported that the most common treatment-emergent adverse events were consistent with the known side effects of each drug alone.[6] These included diarrhea (78.57%), nausea (64.29%), anemia (57.14%), and acneiform dermatitis (57.14%).[6] The most common severe (Grade 3/4) adverse events were anemia (28.57%) and syncope (14.29%).[6] The combination was determined to be tolerable with manageable adverse events.[6]
Q4: Are there any general class-specific toxicities associated with HDAC inhibitors that I should be aware of?
Yes, as a class of drugs, histone deacetylase (HDAC) inhibitors are associated with a range of potential toxicities. These can include gastrointestinal disorders, disorders of the lymphatic system, and more serious events like atrial fibrillation, heart failure, respiratory failure, liver dysfunction, and acute kidney injury.[8] Therefore, careful monitoring and supportive care are essential when working with any HDAC inhibitor, including OKI-179.[8]
Troubleshooting Guide: Managing Common Toxicities
This guide provides specific recommendations for managing adverse events that may be encountered during experiments involving OKI-179 in combination therapies.
| Observed Toxicity | Grade | Recommended Action | Experimental Protocol for Monitoring |
| Nausea/Vomiting | 1/2 | Administer prophylactic antiemetics prior to OKI-179 dosing.[7][9] Ensure adequate hydration. | Monitor for incidence and severity of nausea and vomiting using a standardized grading scale (e.g., CTCAE). Record frequency of emetic episodes and use of antiemetic medication. |
| Diarrhea | 1/2 | Initiate standard anti-diarrheal agents (e.g., loperamide). Monitor fluid and electrolyte balance. | Quantify stool frequency and consistency daily. Monitor serum electrolytes at baseline and as clinically indicated. |
| Anemia | 1/2 | Monitor hemoglobin and hematocrit levels. | Perform complete blood counts (CBC) with differentials at baseline, weekly for the first cycle, and then every 2-3 weeks. |
| 3/4 | Hold OKI-179 and/or combination agent. Consider blood transfusion per institutional guidelines. Re-initiate at a reduced dose upon recovery. | Perform CBC with differentials at least weekly. Monitor for signs and symptoms of anemia (e.g., fatigue, pallor, dyspnea). | |
| Thrombocytopenia | 1/2 | Monitor platelet counts. | Perform CBC with differentials at baseline, weekly for the first cycle, and then every 2-3 weeks. |
| 3/4 | Hold OKI-179 and/or combination agent. Re-initiate at a reduced dose once platelet count recovers to Grade 1 or baseline. | Perform CBC with differentials at least weekly. Monitor for signs of bleeding or bruising. | |
| Fatigue | 1/2 | Encourage adequate rest and nutrition. | Assess fatigue levels using a validated patient-reported outcome scale at each study visit. |
| Acneiform Dermatitis | 1/2 | Topical corticosteroids and/or antibiotics may be considered. | Conduct regular skin examinations. Document the location, severity, and morphology of any skin rashes. |
Data on Adverse Events
Table 1: Common Adverse Events with Single-Agent OKI-179 (Phase 1 Study)
| Adverse Event | Frequency (%) |
| Nausea | 70.6%[7][10] |
| Fatigue | 47.1%[7][10] |
| Thrombocytopenia | 41.2%[7][10] |
| Anemia | Not specified |
| Vomiting | Not specified |
Data from a first-in-human dose-escalation study in patients with advanced solid tumors.[7][10]
Table 2: Common Treatment-Emergent Adverse Events with OKI-179 in Combination with Binimetinib (Phase 1b/2 Study)
| Adverse Event | Any Grade Frequency (%) | Grade 3/4 Frequency (%) |
| Diarrhea | 78.57%[6] | Not specified |
| Nausea | 64.29%[6] | Not specified |
| Anemia | 57.14%[6] | 28.57%[6] |
| Dermatitis Acneiform | 57.14%[6] | Not specified |
| Syncope | Not specified | 14.29%[6] |
Data from a study in patients with RAS-pathway mutated solid tumors.[6]
Experimental Protocols
Protocol for Monitoring and Managing Hematological Toxicities
-
Baseline Assessment: Prior to initiation of OKI-179 combination therapy, perform a complete blood count (CBC) with a differential to establish baseline values for hemoglobin, hematocrit, platelets, and white blood cells.
-
On-Treatment Monitoring:
-
During the first cycle of treatment, perform a CBC with differential weekly.
-
For subsequent cycles, monitoring frequency can be adjusted to every 2-3 weeks in the absence of significant hematological abnormalities.
-
Increase monitoring frequency if Grade 2 or higher hematological toxicity is observed.
-
-
Dose Interruption and Modification:
-
For Grade 3 or 4 anemia or thrombocytopenia, hold treatment with OKI-179 and the combination agent.
-
Monitor blood counts every 2-3 days until the toxicity resolves to Grade 1 or baseline.
-
Upon recovery, consider re-initiating treatment at the next lower dose level.
-
-
Supportive Care:
-
For anemia, consider transfusion of packed red blood cells based on institutional guidelines and clinical symptoms.
-
For thrombocytopenia, platelet transfusions may be considered for patients with active bleeding or at high risk of bleeding.
-
Visualizations
Caption: Mechanism of action of OKI-179 in inducing apoptosis.
Caption: Experimental workflow for monitoring patient toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 5. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onkuretherapeutics.com [onkuretherapeutics.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in OKI-179 in vitro experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OKI-179 in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro assays involving OKI-179, helping you identify potential causes and implement effective solutions.
Question: Why am I seeing significant variability in my IC50 values for OKI-179 between experiments?
Answer:
Inconsistent IC50 values can stem from several factors related to the compound, assay conditions, or cell culture.
Potential Causes & Solutions:
-
Compound Stability and Storage: OKI-179 is a prodrug and its stability can be sensitive to storage conditions. Ensure the compound is stored as recommended by the manufacturer, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO for each experiment.
-
Solvent Concentration: High concentrations of DMSO can be toxic to cells and interfere with enzymatic assays. Maintain a final DMSO concentration below 0.5% in your culture medium or reaction buffer. Run a solvent control to assess its effect.
-
Cell Health and Density: The physiological state of your cells is critical.
-
Consistency is Key: Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase.
-
Seeding Density: Optimize and maintain a consistent cell seeding density, as this can influence the apparent potency of the inhibitor.
-
-
Assay Incubation Time: The duration of compound exposure can significantly impact the observed IC50. For OKI-179, which acts on histone acetylation, a sufficient incubation time is necessary to observe downstream effects. Optimize the incubation time and keep it consistent across all experiments. In some T-cell studies, histone acetylation peaked within 2 hours and began to decrease within 24 hours.[1][2]
-
Reagent Variability: Ensure all reagents, including media, serum, and assay components, are from the same lot to minimize variability.
Question: My cell-based assay shows inconsistent or unexpected results in cell viability or proliferation after OKI-179 treatment. What could be the cause?
Answer:
Discrepancies in cell-based assay outcomes can be due to the specifics of the cell line, the assay itself, or off-target effects.
Potential Causes & Solutions:
-
Cell Line Specificity: The effects of HDAC inhibitors can be highly cell-type dependent. The expression levels of different HDAC isoforms and the genetic background of the cell line will influence its sensitivity to OKI-179.
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the results. Consider using orthogonal methods to confirm your findings (e.g., trypan blue exclusion and a metabolic assay like MTT or CellTiter-Glo).
-
Prodrug Conversion: OKI-179 is a prodrug that is metabolized to the active compound OKI-006.[3][4] The metabolic capacity of your chosen cell line can affect the rate of conversion and thus the observed potency. For some in vitro studies, the more readily converted OKI-005 is used.[1][2]
-
Duration of Treatment: Continuous exposure to high concentrations of HDAC inhibitors in vitro can sometimes lead to effects like suppressed cytokine production, which may be reversible.[1][2] Consider the timing of your endpoint measurement in the context of the biological question.
Question: I am not observing the expected changes in histone acetylation (e.g., via Western blot or flow cytometry) after OKI-179 treatment. What should I check?
Answer:
A lack of change in histone acetylation, the direct target of OKI-179's active metabolite, points to issues with either the compound's activity or the detection method.
Potential Causes & Solutions:
-
Compound Inactivity:
-
Improper Storage/Handling: As mentioned, ensure the compound has been stored correctly.
-
Degradation: Prepare fresh dilutions from a stock solution for each experiment.
-
-
Antibody Issues (for Western blot/flow cytometry):
-
Specificity and Validation: Use an antibody specific to the acetylation mark of interest (e.g., acetylated histone H3 on lysine 27, Ac-H3K27) that has been validated for your application.
-
Titration: Optimize the antibody concentration to ensure a good signal-to-noise ratio.
-
-
Insufficient Treatment Time or Concentration: There is a time and dose-dependent relationship for histone acetylation changes. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell system. Peak acetylation in T-cells was observed around 2 hours post-treatment.[1][2]
-
Lysate Preparation and Histone Extraction: Ensure your protein extraction protocol is suitable for histones. Inefficient extraction can lead to a weak signal.
Frequently Asked Questions (FAQs)
What is the mechanism of action of OKI-179?
OKI-179 (bocodepsin) is an orally bioavailable prodrug.[4][5] In vivo, it is converted to its active metabolite, OKI-006.[3][6] OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3.[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to more compact chromatin and transcriptional repression. By inhibiting these HDACs, OKI-006 increases histone acetylation, which alters chromatin structure and modulates the expression of various genes, ultimately leading to anti-tumor effects such as apoptosis and cell cycle arrest.[3][7]
Which compound should I use for in vitro experiments: OKI-179 or OKI-005?
OKI-179 is optimized for in vivo studies due to its favorable pharmacokinetic properties.[2][3] For in vitro experiments, OKI-005 is often better suited because it is more rapidly converted to the active metabolite, OKI-006, in a cellular context.[1][2]
What is the recommended solvent and storage condition for OKI-179?
For in vitro use, OKI-179 and its analog OKI-005 are typically dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
What are appropriate positive and negative controls for an OKI-179 experiment?
-
Positive Controls: A well-characterized, broad-spectrum HDAC inhibitor like Panobinostat or a Class I-selective inhibitor like Romidepsin can be used to confirm that the assay system is responsive to HDAC inhibition.[1][2]
-
Negative Controls:
-
Vehicle Control: A DMSO control (at the same final concentration used for OKI-179) is essential to account for any effects of the solvent on the cells or assay.
-
Inactive Compound Control: An inhibitor of a non-HDAC protein can serve as a negative control to demonstrate the specificity of the observed effects.[1][2]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of the active metabolite of OKI-179 (OKI-006) against Class I HDACs.
| Target | IC50 (nM) |
| HDAC1 | 1.2 |
| HDAC2 | 2.4 |
| HDAC3 | 2.0 |
| HDAC8 | 47 |
Data sourced from multiple studies.[1][2][6]
Experimental Protocols
Below are general methodologies for common in vitro experiments with OKI-179 or its analog OKI-005.
1. Cell-Based Proliferation Assay (e.g., using SRB or CellTiter-Glo)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of OKI-005 or OKI-179 in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay Endpoint:
-
For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B (SRB). Solubilize the bound dye and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of metabolic activity, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Histone Acetylation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of OKI-005 or OKI-179 for a specified time (e.g., 2 to 24 hours).
-
Protein Extraction: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the acetylated histone of interest (e.g., anti-Ac-H3K27) and a loading control (e.g., anti-total Histone H3 or anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with OKI-179.
Caption: The signaling pathway illustrating the mechanism of action of the prodrug OKI-179.
References
- 1. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 2. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-Tumor Activity of OKI-179
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the anti-tumor activity of OKI-179 (bocodepsin).
Frequently Asked Questions (FAQs)
Q1: What is OKI-179 and what is its mechanism of action?
OKI-179, also known as bocodepsin, is an orally active and selective Class I histone deacetylase (HDAC) inhibitor.[1][2] It is a prodrug that is converted to its active metabolite, OKI-006.[3][4] OKI-006 selectively inhibits HDACs 1, 2, and 3, leading to an increase in histone acetylation.[4] This epigenetic modification can result in the induction of apoptosis and inhibition of tumor cell proliferation.[3]
Q2: What are the primary strategies to enhance the anti-tumor efficacy of OKI-179?
The primary strategies to enhance the anti-tumor activity of OKI-179 involve its use in combination with other therapeutic agents. Preclinical and clinical studies have shown promising results when OKI-179 is combined with:
-
MEK inhibitors (e.g., binimetinib) in tumors with RAS pathway mutations.[5][6][7]
-
Immunotherapies (e.g., anti-PD-1 antibodies) to increase tumor immunogenicity.[3][8][9]
-
Endocrine therapies (e.g., tamoxifen) in hormone receptor-positive cancers.[3]
-
Chemotherapies (e.g., doxorubicin) to overcome drug resistance.[10]
Q3: What is the rationale for combining OKI-179 with a MEK inhibitor?
The combination of OKI-179 and a MEK inhibitor, such as binimetinib, has been shown to be preferentially synergistic in tumor models with RAS pathway mutations.[5][6] This combination can lead to double-strand DNA breaks and cellular apoptosis.[5] This synthetic lethal approach aims to improve outcomes in cancers like NRAS-mutated melanoma, where single-agent MEK inhibitors have modest activity.[5][6]
Q4: How does OKI-179 enhance the efficacy of immunotherapy?
OKI-179 can potentiate the activity of immunotherapy agents by increasing tumor immunogenicity.[3] This is achieved through various mechanisms, including the upregulation of antigen-presenting machinery (MHC-I/II) and altering the expression of tumor antigens.[9] Studies have shown that combining OKI-179 with anti-PD-1 therapy can lead to improved tumor growth inhibition and increased T-cell activation within the tumor microenvironment.[3][8]
Q5: What is the recommended dosing schedule for OKI-179 in clinical settings?
Phase I clinical trials have investigated both intermittent and continuous dosing schedules for OKI-179.[4][11] Intermittent dosing, such as 4 days on/3 days off or 5 days on/2 days off, has been found to be generally well-tolerated, with thrombocytopenia being the on-target dose-limiting toxicity.[4][11][12] The maximum tolerated dose (MTD) was determined to be 450 mg daily for intermittent dosing and 200 mg daily for continuous dosing.[4]
Troubleshooting Guide
Problem 1: Suboptimal anti-tumor activity of OKI-179 as a monotherapy in our cancer model.
-
Possible Cause: The cancer model may have intrinsic resistance to single-agent HDAC inhibition.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Assess the level of histone acetylation (e.g., H3K9ac, H3K27ac) in tumor samples or peripheral blood mononuclear cells (PBMCs) following OKI-179 treatment to ensure the drug is hitting its target.[4]
-
Evaluate Combination Therapies: Based on the genetic background of your cancer model, consider combination strategies. For instance, if the model harbors a RAS pathway mutation, a combination with a MEK inhibitor is a rational approach.[5][6]
-
Optimize Dosing Schedule: Experiment with different intermittent dosing schedules to manage toxicity while maintaining efficacy. Continuous high-dose exposure may lead to suppressive effects on immune cells, whereas intermittent dosing may be superior.[8]
-
Problem 2: High toxicity observed with OKI-179 treatment in our animal models.
-
Possible Cause: The dose of OKI-179 may be too high, or the dosing schedule may not be optimal.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of OKI-179.
-
Implement Intermittent Dosing: Switch from a continuous to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery from toxicities like thrombocytopenia.[3]
-
Monitor Platelet Counts: Regularly monitor platelet counts in treated animals, as thrombocytopenia is a known on-target toxicity.[4]
-
Quantitative Data Summary
Table 1: In Vitro Potency of OKI-006 (Active Metabolite of OKI-179)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.2 |
| HDAC2 | 2.4 |
| HDAC3 | 2.0 |
Data sourced from a first-in-human dose escalation study of OKI-179.[4]
Table 2: Preclinical Efficacy of OKI-179 in Combination with Binimetinib in NRAS-Mutant Melanoma PDX Models
| Treatment Group | Tumor Growth Inhibition (TGI) | Tumor Regression Rate |
| Binimetinib (3.5 mg/kg) | Modest | 0-6% |
| OKI-179 (80 mg/kg) | Modest | Not Reported |
| Binimetinib + OKI-179 | Significantly Greater | 28-50% |
Data from in vivo studies in patient-derived xenograft (PDX) models.[6]
Table 3: Clinical Activity of OKI-179 in Combination with Binimetinib in NRAS-Mutated Melanoma (Phase 1b/2 Trial)
| Best Response | Number of Patients (n=9) |
| Partial Response (PR) | 3 |
| Stable Disease (SD) | 3 |
Initial results from an ongoing clinical trial.[5]
Experimental Protocols
Protocol 1: Evaluation of Tumor Growth Inhibition in a Xenograft Model
-
Cell Implantation: Implant human cancer cells (e.g., HCT-116 or MDA-MB-231) subcutaneously into the flank of immunocompromised mice.[3]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average size of approximately 200 mm³, randomize mice into treatment and control groups.[3]
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.1 M citric acid) orally.[3]
-
OKI-179 Monotherapy: Administer OKI-179 orally at a specified dose and schedule (e.g., 40-80 mg/kg daily or 120 mg/kg every other day).[3]
-
Combination Therapy: Administer OKI-179 in combination with another agent (e.g., tamoxifen, binimetinib) at their respective effective doses and schedules.
-
-
Tumor Measurement: Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: V = (length × width²) × 0.52.[3]
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the anti-tumor activity between different treatment groups.
Protocol 2: Western Blot Analysis for Histone Acetylation
-
Sample Collection: Collect tumor tissue or cells after treatment with OKI-179 or vehicle control.
-
Protein Extraction: Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3) and a loading control (e.g., β-actin or total Histone H3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of OKI-179 in a cancer cell.
Caption: Experimental workflow for evaluating OKI-179 combination therapy.
Caption: Synergistic mechanism of OKI-179 and a MEK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. studyscavenger.com [studyscavenger.com]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onkuretherapeutics.com [onkuretherapeutics.com]
- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 9. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onkuretherapeutics.com [onkuretherapeutics.com]
Technical Support Center: Addressing Resistance to OKI-179
This technical support center is designed for researchers, scientists, and drug development professionals investigating the class I histone deacetylase (HDAC) inhibitor, OKI-179 (bocodepsin). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is OKI-179 and what is its mechanism of action?
A1: OKI-179, also known as bocodepsin, is an orally bioavailable, class I-selective HDAC inhibitor.[1][2] It is a prodrug that is metabolized to its active form, OKI-006.[1][3] OKI-006 potently inhibits HDAC1, HDAC2, and HDAC3, leading to an increase in the acetylation of histones and other proteins.[3][4] This epigenetic modulation can induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer models.[1][5] For in vitro studies, a related prodrug, OKI-005, which is also converted to OKI-006, is often used.[1][6]
Q2: My cancer cell line, initially sensitive to OKI-179, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: Acquired resistance to OKI-179 is likely multifactorial. Based on studies of OKI-179 and other HDAC inhibitors, potential mechanisms include:
-
Alterations in Downstream Signaling Pathways: Research on triple-negative breast cancer (TNBC) cell lines has shown that both sensitive and resistant cells exhibit similar levels of histone acetylation upon treatment with the in vitro analog OKI-005.[7] This suggests that resistance is not due to a failure of the drug to engage its target (HDACs), but rather to alterations in signaling pathways downstream of histone acetylation. The JAK/STAT signaling pathway has been suggested as a potential mediator of this resistance.[7]
-
Activation of Pro-Survival Signaling: Cancer cells can evade the cytotoxic effects of HDAC inhibitors by upregulating pro-survival signaling pathways. Key pathways implicated in resistance to HDAC inhibitors include the PI3K/Akt/mTOR and the RAS/MAPK pathways.[8][9]
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins belonging to the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can prevent the induction of apoptosis by OKI-179.[8][9]
-
Increased Drug Efflux: A common mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8]
Q3: I am observing high variability in my experimental results with OKI-179. What could be the cause?
A3: High variability can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues related to cell culture conditions, reagent preparation, and assay execution. Consistent cell handling, passage number, and careful reagent preparation are crucial for reproducible results.
Q4: Are there any known synergistic drug combinations with OKI-179 that could overcome resistance?
A4: Yes, preclinical studies have shown that OKI-179 can act synergistically with other anti-cancer agents. For instance, combining OKI-179 with MEK inhibitors has shown promise in models of NRAS-mutant melanoma.[5][10] Additionally, combining OKI-179 with doxorubicin in TNBC models has been shown to enhance apoptosis and overcome doxorubicin resistance.[6][11] These combinations suggest that targeting parallel or downstream survival pathways can be an effective strategy to counteract resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to OKI-179 in Cell Culture
| Potential Cause | Recommended Action |
| Alterations in Downstream Signaling Pathways | Investigate the activation status of key survival pathways such as JAK/STAT, PI3K/Akt, and MAPK using Western blotting. Compare the phosphorylation levels of key proteins (e.g., p-STAT3, p-Akt, p-ERK) in your resistant cells versus the parental, sensitive cells. |
| Upregulation of Anti-Apoptotic Proteins | Assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) via Western blot. An increased ratio of anti-apoptotic to pro-apoptotic proteins may indicate a mechanism of resistance. |
| Increased Drug Efflux | Evaluate the expression and activity of ABC transporters like P-glycoprotein (MDR1). This can be done using a Rhodamine 123 efflux assay or by Western blotting for the transporter protein. |
| Development of a Resistant Subpopulation | If you suspect a resistant population has emerged, you can attempt to re-establish a sensitive culture from an earlier frozen stock. Alternatively, you can formally establish a resistant cell line through continuous exposure to escalating doses of OKI-179 (see Experimental Protocols). |
| Inconsistent Drug Activity | Ensure proper storage and handling of OKI-179/OKI-005. Prepare fresh dilutions for each experiment from a stock solution. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Recommended Action |
| Cell Culture Variability | Maintain a consistent cell passage number for your experiments. High passage numbers can lead to genetic drift and altered phenotypes. Ensure consistent seeding densities and growth conditions (media, serum, CO2 levels). |
| Reagent Preparation and Handling | Prepare fresh dilutions of OKI-179/OKI-005 for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
| Assay-Specific Issues | For viability assays (e.g., MTT, CellTiter-Glo), ensure a linear relationship between cell number and signal in your experimental window. For Western blotting, optimize antibody concentrations and incubation times, and always include appropriate loading controls. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of OKI-005 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Classification | OKI-005 IC50 (nM) |
| CAL-120 | Sensitive | < 100 |
| MDA-MB-231 | Sensitive | < 100 |
| HCC1395 | Resistant | > 500 |
| Hs578T | Resistant | > 500 |
Data extracted from a preclinical study on OKI-179.[11]
Table 2: Apoptotic Response to OKI-005 in Sensitive vs. Resistant TNBC Cell Lines
| Cell Line | Classification | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| CAL-120 | Sensitive | ~7-9 fold |
| MDA-MB-231 | Sensitive | ~7-9 fold |
| HCC1395 | Resistant | ~2-3 fold |
| Hs578T | Resistant | ~2-3 fold |
Data extracted from a preclinical study on OKI-179.[11]
Experimental Protocols
Protocol 1: Generation of an OKI-179 Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of OKI-179 (or OKI-005 for in vitro studies) in your parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing OKI-179 at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells may die. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume a stable growth rate, gradually increase the concentration of OKI-179 in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this stepwise dose escalation, allowing the cells to adapt and resume stable growth at each new concentration.
-
Characterization of Resistant Line: Once a resistant line is established (e.g., tolerating 5-10 times the initial IC50), perform a full dose-response assay to quantify the new, higher IC50.
-
Cryopreservation: Cryopreserve the resistant cell line at different passage numbers.
-
Verification: To confirm a stable resistance phenotype, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with OKI-179 to ensure that resistance is maintained.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
-
Cell Lysis:
-
Treat both parental (sensitive) and resistant cells with OKI-179 at the desired concentrations and time points. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., STAT3, Akt, ERK) and for Bcl-2 family members (e.g., Bcl-2, Bax). Also, include a loading control antibody (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Drug Treatment: Treat the cells with a range of OKI-179 concentrations for the desired duration (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in luminescence relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of OKI-179.
Caption: Overview of potential resistance mechanisms to OKI-179.
Caption: Workflow for investigating OKI-179 resistance.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for OKI-179 Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OKI-179 in preclinical animal models. The information is designed to help refine experimental designs, troubleshoot common issues, and ensure robust and reproducible efficacy studies.
Section 1: Frequently Asked Questions (FAQs) - General Information
Q1: What is OKI-179 and what is its mechanism of action? A1: OKI-179 (bocodepsin) is a novel, orally bioavailable prodrug.[1][2] In vivo, it is metabolized into its active form, OKI-006.[1][2] OKI-006 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][3][4] By inhibiting these enzymes, OKI-179 leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[1][5] This can result in the re-expression of tumor suppressor genes, leading to outcomes like cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[5][6]
Q2: Beyond direct anti-tumor effects, does OKI-179 have other mechanisms of action? A2: Yes, OKI-179 has demonstrated significant immunomodulatory effects. As a Class I HDAC inhibitor, it can potentiate the activity of immunotherapy agents like anti-PD-1.[1][7] This is achieved in part by increasing the expression of Major Histocompatibility Complex (MHC) Class I on tumor cells, which enhances their recognition by the immune system.[3] Studies in humanized and syngeneic mouse models show that combining OKI-179 with immunotherapy can lead to improved tumor growth inhibition and increased T-cell activation within the tumor microenvironment.[1][7]
Q3: What is the active metabolite of OKI-179 and why is it important? A3: The active metabolite of the prodrug OKI-179 is OKI-006.[1] OKI-179 was specifically developed as a prodrug to improve the physicochemical and pharmacokinetic properties of the active compound for in vivo oral administration.[1][2] When designing experiments, it is the concentration and activity of OKI-006 that are most relevant for target engagement and efficacy.[1][8]
Section 2: FAQs - Animal Model Selection & Experimental Design
Q1: What are the recommended animal models for OKI-179 efficacy studies? A1: The choice of model depends on the research question.
-
Xenograft Models: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for triple-negative breast cancer) are implanted in immunocompromised mice (e.g., nude mice).[1][3] These are suitable for evaluating the direct anti-proliferative effects of OKI-179 on human tumors.[9]
-
Syngeneic Models: Murine cancer cell lines (e.g., CT26 or MC38 for colorectal cancer) are implanted in immunocompetent mice (e.g., BALB/c or C57BL/6).[3][7] These models are essential for studying the immunomodulatory effects of OKI-179 and its combination with immunotherapies.[7][10]
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells, allowing for the study of interactions between the human immune system and human tumors in response to therapy.[1][7]
Q2: What is a suitable vehicle control for oral administration of OKI-179? A2: A commonly used vehicle control for OKI-179 in preclinical studies is a 0.1 M citric acid solution.[1] It is crucial to administer the vehicle to the control group using the same volume, route, and schedule as the OKI-179 treated groups.
Q3: What are typical dosing regimens for OKI-179 in mice? A3: OKI-179 is administered orally (PO). Efficacy has been demonstrated in mouse models with daily doses ranging from 40 mg/kg to 80 mg/kg and with every-other-day dosing at 120 mg/kg.[1] Toxicity, evidenced by weight loss, has been observed at higher daily doses (e.g., 100 mg/kg), suggesting that intermittent dosing schedules may improve tolerability.[1] Clinical trials have also explored intermittent schedules (e.g., 4 days on/3 days off) to manage toxicity.[8][11]
Q4: When should treatment with OKI-179 be initiated in a tumor model? A4: Treatment should begin once tumors are established and have reached a predetermined average size. A common starting point is when the average tumor volume reaches approximately 200 mm³.[1] This ensures that the drug's effect is measured on established tumors rather than just preventing tumor implantation.
Section 3: Troubleshooting Guides
Q1: My animals are experiencing significant weight loss and other signs of toxicity. What should I do? A1:
-
Problem: Excessive toxicity can confound efficacy results and is an ethical concern. Dose-limiting toxicity was noted in preclinical studies at higher daily doses.[1] The primary dose-limiting toxicity (DLT) observed in human trials is thrombocytopenia.[8]
-
Potential Causes & Solutions:
-
Dose is too high: The 100 mg/kg daily dose was associated with treatment-related toxicity in mice.[1] Reduce the daily dose to the 40-80 mg/kg range.
-
Schedule is too frequent: Continuous daily dosing may not be well-tolerated. Switch to an intermittent dosing schedule, such as every-other-day dosing or a "4 days on, 3 days off" schedule, which has been used in clinical trials to improve the safety profile.[1][8]
-
Vehicle or Formulation Issue: Ensure the vehicle (e.g., 0.1 M citric acid) is prepared correctly and is not causing adverse effects. Check the stability and solubility of the OKI-179 formulation.
-
Q2: I am not observing significant tumor growth inhibition. What are potential reasons? A2:
-
Problem: Lack of efficacy can be due to multiple factors related to the drug, the model, or the experimental procedure.
-
Potential Causes & Solutions:
-
Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations of the active metabolite, OKI-006, within the tumor. Consider a dose-escalation study within the recommended range (40-120 mg/kg).[1]
-
Inappropriate Model: The selected cancer cell line may be resistant to HDAC inhibitors. Verify the sensitivity of your cell line in vitro before proceeding with in vivo studies.[1]
-
Pharmacokinetic Issues: Ensure proper oral gavage technique to guarantee the full dose is administered. OKI-179 is a prodrug; issues with its metabolic conversion to OKI-006 in the chosen mouse strain, though unlikely, could be a factor.[1]
-
Lack of Target Engagement: Confirm that OKI-179 is hitting its target. Perform a pharmacodynamic (PD) study to measure histone acetylation (e.g., H3K27ac) in tumors or peripheral blood mononuclear cells (PBMCs) after dosing to confirm biological activity.[7][8]
-
Q3: My pharmacodynamic marker (histone acetylation) signal is inconsistent or weak. How can I improve this? A3:
-
Problem: A clear PD readout is essential to confirm target engagement and correlate it with efficacy.
-
Potential Causes & Solutions:
-
Timing of Sample Collection: The effects of OKI-179 on histone acetylation are transient.[7] In both mice and humans, acetylation levels in T-cells peak within a few hours (e.g., 2 hours) post-dose and can wane significantly by 24 hours.[7][8][12] Collect tumor and blood samples at the expected Tmax (around 1-2 hours post-dose) for the strongest signal.[8]
-
Tissue Processing: Ensure rapid and proper preservation of tissues upon collection. Snap-freeze tumor samples in liquid nitrogen immediately for Western blot analysis or process fresh tissue for flow cytometry to prevent protein degradation or deacetylation.
-
Assay Sensitivity: Use validated and highly specific antibodies for acetylated histones (e.g., Ac-H3K27). Optimize your Western blot or flow cytometry protocol to enhance signal detection.
-
Q4: I am combining OKI-179 with an anti-PD-1 antibody and not seeing a synergistic effect in my syngeneic model. What should I consider? A4:
-
Problem: Achieving synergy between OKI-179 and immunotherapy depends on scheduling and the immune context of the tumor model.[7]
-
Potential Causes & Solutions:
-
Dosing Schedule: Continuous HDAC inhibition can suppress T-cell cytokine production.[7][12] The transient nature of OKI-179's effects is key. An intermittent or "on/off" dosing schedule for OKI-179 may be superior to continuous treatment when combined with checkpoint inhibitors, as this may enhance tumor immunogenicity without causing sustained T-cell suppression.[7]
-
Immune Response in the Model: The chosen syngeneic model may not be immunologically "hot" enough or may have primary resistance to checkpoint inhibitors. Characterize the baseline tumor microenvironment of your model.
-
Timing of Combination: The timing of OKI-179 administration relative to the anti-PD-1 antibody may be critical. Consider scheduling OKI-179 dosing to coincide with peak immune activation from the checkpoint inhibitor.
-
Section 4: Data Presentation & Visualizations
Data Tables
Table 1: Summary of Preclinical Dosing Regimens for OKI-179 in Mice
| Model Type | Cancer Type | Mouse Strain | Dose (mg/kg) | Route | Schedule | Efficacy Outcome | Reference |
| Xenograft | Colorectal (HCT-116) | Nude | 40 - 80 | PO | Daily | Statistically significant decreased tumor growth | [1] |
| Xenograft | Colorectal (HCT-116) | Nude | 120 | PO | Every other day | Statistically significant decreased tumor growth | [1] |
| Xenograft | Breast (MDA-MB-231) | Nude | 40 - 80 | PO | Daily | Statistically significant decreased tumor growth | [1] |
| Syngeneic | Colorectal (MC38) | C57BL/6 | 60 | PO | Continuous or On/Off | On/Off schedule with αPD-1 improved survival | [7] |
Table 2: Quick Troubleshooting Guide for Common Issues
| Issue | Primary Check | Secondary Check | Recommended Action |
| Animal Toxicity | Dosing Regimen | Animal Health Monitoring | Reduce dose to 40-80 mg/kg or switch to an intermittent schedule. |
| Poor Efficacy | Target Engagement (PD) | In Vitro Sensitivity | Confirm histone acetylation 1-2h post-dose. Escalate dose if tolerated. |
| Weak PD Signal | Sample Collection Time | Sample Processing | Collect samples at Tmax (~1-2h post-dose). Ensure rapid tissue preservation. |
| No Synergy | OKI-179 Schedule | Tumor Microenvironment | Test an intermittent OKI-179 schedule (e.g., stop during PD-1 blockade). |
Diagrams and Workflows
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract B007: OKI-179 is a novel, oral, class I specific histone deacetylase inhibitor in phase 1 clinical trials | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Human Tumor Xenografts: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onkuretherapeutics.com [onkuretherapeutics.com]
- 12. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of OKI-179 and Other Class I HDAC Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of OKI-179, a novel class I histone deacetylase (HDAC) inhibitor, with other established class I HDAC inhibitors: Romidepsin, Entinostat, and Mocetinostat. The information presented is supported by preclinical experimental data to aid researchers in their evaluation of these anti-cancer agents.
Introduction to Class I HDAC Inhibitors and OKI-179
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is frequently observed in various cancers, making them a compelling target for therapeutic intervention. Class I HDACs (HDAC1, HDAC2, and HDAC3) are particularly implicated in cancer cell proliferation, survival, and differentiation.[1][2]
OKI-179 is an orally bioavailable, potent, and selective class I HDAC inhibitor. It is a prodrug that is metabolized in vivo to its active form, OKI-006.[3][4] OKI-006 exhibits strong inhibitory activity against HDAC1, HDAC2, and HDAC3, with minimal effects on other HDAC classes.[5] This selectivity profile is believed to contribute to its manageable safety profile observed in early clinical trials.[3]
In Vitro Efficacy: A Comparative Overview
The in vitro efficacy of HDAC inhibitors is typically assessed by their ability to inhibit the enzymatic activity of specific HDAC isoforms (biochemical assays) and to suppress the proliferation of cancer cell lines (cell-based assays).
Biochemical Potency Against Class I HDAC Isoforms
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values of the active metabolites of OKI-179 (OKI-006) and other class I HDAC inhibitors against HDAC1, HDAC2, and HDAC3.
| Inhibitor (Active Form) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| OKI-006 (from OKI-179) | 1.2[5] | 2.4[5] | 2.0[5] |
| Romidepsin | 36[6] | 47[6] | - |
| Entinostat | 243 | 453 | 248 |
| Mocetinostat | 150[7][8][9][10] | 290[7][8] | 1660[7][8] |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative activity of these inhibitors has been evaluated across a range of cancer cell lines. The IC50 values for cell growth inhibition vary depending on the cell line and the assay conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| OKI-005 (from OKI-179) | CAL-120 | Triple-Negative Breast Cancer | <100[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | <100[3] | |
| Romidepsin | Hut-78 | T-cell Lymphoma | 0.038 - 6.36[11] |
| Karpas-299 | T-cell Lymphoma | 0.44 - 3.87[11] | |
| OCI-AML3 | Acute Myeloid Leukemia | 1-1.8 (72h)[12] | |
| SKM-1 | Myelodysplastic Syndrome | 1-1.8 (72h)[12] | |
| Entinostat | HD-LM2 | Hodgkin Lymphoma | 400 (72h)[13][14] |
| Rh10 | Rhabdomyosarcoma | 280 - 1300 (96h)[15][16] | |
| Mocetinostat | SUM149 | Inflammatory Breast Cancer | 600[17] |
| HCC1937 | Breast Cancer | 2600[17] |
Data presented as nM. Lower values indicate higher potency. The duration of drug exposure is provided where available.
Induction of Apoptosis
A key mechanism by which HDAC inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.
-
OKI-179 : The in vitro predecessor of OKI-179, OKI-005, has been shown to induce a concentration-dependent increase in apoptosis in sensitive triple-negative breast cancer cell lines, as measured by caspase-3 and -7 activity.[3]
-
Romidepsin : Treatment with Romidepsin has been demonstrated to significantly increase the percentage of apoptotic cells in cholangiocarcinoma and T-cell lymphoma cell lines, as determined by Annexin V staining and flow cytometry.[11][18]
-
Entinostat : Entinostat has been shown to induce apoptosis in Hodgkin lymphoma cells, with an increase in Annexin V positive cells observed after treatment.[19]
-
Mocetinostat : Mocetinostat has been reported to induce significant levels of apoptosis in prostate cancer cells and glioblastoma cell lines in a dose-dependent manner.[20][21]
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of these inhibitors has been confirmed in various in vivo xenograft models.
-
OKI-179 : In preclinical models of colorectal and triple-negative breast cancer, orally administered OKI-179 demonstrated significant anti-tumor activity, leading to decreased tumor growth.[3]
-
Romidepsin : Romidepsin has shown significant effects on the growth of various solid tumors in in vivo mouse models.[18] In a neuroblastoma xenograft model, it inhibited tumor growth with an IC50 of 1-6.5 ng/ml.[22]
-
Entinostat : In vivo studies have shown that Entinostat can inhibit the growth of a range of human tumor xenografts, including models of lung, prostate, breast, and renal cell carcinoma.[23]
-
Mocetinostat : Mocetinostat has demonstrated the ability to significantly inhibit the growth of human tumor xenografts in nude mice in a dose-dependent manner.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by class I HDAC inhibitors and a typical experimental workflow for assessing in vitro efficacy.
Caption: General signaling pathway of class I HDAC inhibitors.
Caption: In vitro efficacy assessment workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[4]
-
Drug Treatment: Treat the cells with increasing concentrations of the HDAC inhibitor for 72 hours.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cancer cells with the desired concentration of the HDAC inhibitor for the specified duration (e.g., 24-72 hours).[11]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[3]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[3]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.[3]
Caspase-3/7 Activity (Caspase-Glo) Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the HDAC inhibitor for the desired time.[4]
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.[25]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.[25]
In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[26]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[26]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Drug Administration: Administer the HDAC inhibitor (e.g., OKI-179 orally) and vehicle control according to the specified dosing schedule and route.[3]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.[3]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Conclusion
OKI-179 demonstrates potent and selective inhibition of class I HDACs, translating to significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. Its oral bioavailability and favorable safety profile in early clinical studies position it as a promising candidate for further development. This guide provides a comparative framework for researchers to evaluate the efficacy of OKI-179 in the context of other established class I HDAC inhibitors. The provided data and protocols should serve as a valuable resource for designing and interpreting future studies in the field of epigenetic cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JCI - Entinostat induces antitumor immune responses through immune editing of tumor neoantigens [jci.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. ulab360.com [ulab360.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Romidepsin Induces G2/M Phase Arrest and Apoptosis in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Class I HDAC inhibitor mocetinostat induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. promega.com [promega.com]
- 26. benchchem.com [benchchem.com]
A Head-to-Head Showdown: OKI-179 vs. Romidepsin in T-Cell Lymphoma
For researchers, scientists, and drug development professionals, the landscape of T-cell lymphoma therapeutics is continually evolving. This guide provides a detailed, data-driven comparison of OKI-179, a novel oral histone deacetylase (HDAC) inhibitor, and the established intravenous agent, romidepsin. We delve into their mechanisms of action, preclinical efficacy, clinical trial data, and safety profiles to offer a comprehensive overview for informed decision-making in research and development.
At a Glance: Key Differences and Potential Advantages
While both OKI-179 and romidepsin target HDAC enzymes, a critical component in the epigenetic regulation of cancer cells, they exhibit fundamental differences in their selectivity, administration, and developmental stage. OKI-179 presents a next-generation approach with its oral bioavailability and selective inhibition of class I HDACs, potentially offering a more convenient and targeted therapeutic strategy. Romidepsin, a potent inhibitor of both class I and IIb HDACs, has a well-documented clinical track record in T-cell lymphoma but is limited by its intravenous administration.
Mechanism of Action: A Tale of Two Inhibitors
Both drugs function by inhibiting HDACs, leading to an accumulation of acetylated histones and other proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Romidepsin is a prodrug that, once inside the cell, is reduced to its active form containing a thiol group. This active form then chelates the zinc ion in the active site of class I and IIb HDAC enzymes, inhibiting their activity.
OKI-179 is also a prodrug, an analog of largazole, and belongs to the romidepsin-depsipeptide class of natural products.[1] Its active metabolite, OKI-006, is structurally and biochemically similar to the active form of romidepsin.[2] However, a key distinction is its high selectivity for class I HDACs (HDAC1, 2, and 3).[1] This selectivity may translate to a more targeted therapeutic effect with a potentially different side-effect profile compared to broader-spectrum HDAC inhibitors.
Preclinical Efficacy: A Look at the In Vitro Data
Direct head-to-head preclinical studies of OKI-179 and romidepsin in T-cell lymphoma cell lines are not yet publicly available. However, by comparing data from separate studies, we can gain insights into their relative potency.
| Drug | T-Cell Lymphoma Cell Line | IC50 (nM) | Reference |
| Romidepsin | Hut-78 | 0.038 - 6.36 | [3] |
| Karpas-299 | 0.44 - 3.87 | [3] | |
| PEER | 10.8 | [4] | |
| SUPT1 | 7.9 | [4] | |
| OKI-179 (Active Metabolite OKI-006) | HDAC1 | 1.2 | [1] |
| HDAC2 | 2.4 | [1] | |
| HDAC3 | 2.0 | [1] |
Note: The IC50 values for OKI-006 are against the isolated enzymes, not specific T-cell lymphoma cell lines. Further studies are needed to determine its IC50 in relevant cancer cell lines.
Clinical Data: A Summary of Human Trials
Romidepsin has undergone extensive clinical evaluation in T-cell lymphoma, leading to its FDA approval. OKI-179 is in the earlier stages of clinical development, with initial data from a Phase 1 trial in solid tumors.
| Drug | Study Phase | Population | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Romidepsin | Phase II | Relapsed/refractory CTCL | 34% | 6% | [5] |
| Phase II | Relapsed/refractory PTCL | 25% | 15% | [5] | |
| OKI-179 | Phase 1 | Advanced Solid Tumors | Not reported (Stable disease observed) | Not reported | [2] |
A cohort expansion for T-cell lymphoma is planned for OKI-179, which will provide crucial data on its efficacy in this specific malignancy.[2]
Safety and Tolerability: A Key Differentiator
The safety profiles of both drugs are critical considerations. As with many anti-cancer agents, both are associated with adverse events.
Romidepsin: Common side effects include nausea, fatigue, thrombocytopenia, and anemia.[6]
OKI-179: In the Phase 1 solid tumor trial, the most common adverse events were nausea, fatigue, and anemia.[2] Thrombocytopenia was identified as a dose-limiting toxicity.[2]
The oral administration of OKI-179 may offer a significant quality-of-life advantage for patients over the intravenous infusion required for romidepsin.
Experimental Protocols
Romidepsin In Vitro Cell Viability Assay (MTT Assay) [3]
-
Cell Lines: Hut-78 and Karpas-299 T-cell lymphoma cell lines.
-
Treatment: Cells were treated with a range of romidepsin concentrations (1 to 25 nM) for 24, 48, and 72 hours.
-
Procedure: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated from the dose-response curves.
OKI-179 (OKI-006) In Vitro HDAC Inhibition Assay [1]
-
Enzymes: Recombinant human HDAC1, HDAC2, and HDAC3.
-
Procedure: The inhibitory activity of OKI-006 against the purified HDAC enzymes was measured using a fluorogenic substrate. The fluorescence intensity, which is proportional to HDAC activity, was measured to determine the IC50 values.
OKI-179 Phase 1 Clinical Trial in Advanced Solid Tumors [2]
-
Study Design: A first-in-human, single-center, dose-escalation study.
-
Patient Population: Patients with advanced or metastatic solid tumors refractory to standard therapies.
-
Treatment: OKI-179 was administered orally, once daily, on days 1-4 every 7 days.
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetics, pharmacodynamics, and preliminary evidence of efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onkuretherapeutics.com [onkuretherapeutics.com]
- 3. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of OKI-179 with Binimetinib in RAS-Pathway Mutated Cancers
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy to enhance anti-tumor efficacy and overcome resistance mechanisms in oncology. This guide provides a comprehensive evaluation of the synergistic effects of OKI-179, a novel Class I selective histone deacetylase (HDAC) inhibitor, and binimetinib, a MEK1/2 inhibitor. The primary focus is on their combined activity in cancers with activating mutations in the RAS pathway, such as NRAS-mutated melanoma. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Mechanism of Action: A Dual-Pronged Attack
The synergistic anti-tumor activity of OKI-179 and binimetinib stems from their distinct but complementary mechanisms of action that exploit a synthetic lethality in RAS-pathway mutated cancer cells.
OKI-179: Inducing DNA Damage and Apoptosis OKI-179 is an orally bioavailable prodrug that is converted to the active metabolite OKI-006, a potent inhibitor of Class I HDACs[1][2]. By inhibiting HDACs, OKI-179 is believed to disrupt DNA damage repair pathways, leading to an accumulation of double-strand DNA breaks and ultimately triggering apoptosis (programmed cell death)[3][4]. This is evidenced by the increased expression of γH2AX, a marker for DNA double-strand breaks, and cleaved PARP, a key indicator of apoptosis, in cancer cells treated with OKI-179[3][4].
Binimetinib: Blocking Pro-Survival Signaling Binimetinib is a selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway[5][6]. This pathway is frequently hyperactivated in various cancers due to mutations in genes like NRAS and BRAF, leading to uncontrolled cell proliferation and survival[5][6]. By inhibiting MEK1/2, binimetinib blocks the downstream phosphorylation and activation of ERK, thereby inhibiting tumor cell growth[5].
Synergistic Interaction The combination of OKI-179 and binimetinib creates a powerful anti-cancer effect. Binimetinib's inhibition of the MEK/ERK pathway suppresses pro-survival signals, while OKI-179's induction of DNA damage pushes the cancer cells towards apoptosis. This dual attack prevents the cancer cells from effectively repairing the DNA damage induced by OKI-179, leading to a synergistic increase in cell death and tumor regression[3][4].
Preclinical Evidence of Synergy
The synergistic activity of OKI-179 and binimetinib has been demonstrated in both in vitro and in vivo preclinical models of RAS-pathway mutated cancers.
In Vitro Synergy
In vitro studies using the SKMEL-2 NRAS-mutant melanoma cell line have shown strong synergy between OKI-179 and binimetinib. The combination leads to a significant increase in cell death compared to either agent alone at clinically achievable concentrations[3][4].
| Cell Line | Cancer Type | Key Findings | Reference |
| SKMEL-2 | NRAS-mutant Melanoma | Strong synergistic cell killing. | [3][4] |
| AGS | KRAS-mutant Gastric Cancer | Synergistic activity observed. | [2] |
Table 1: Summary of In Vitro Preclinical Data
In Vivo Synergy
In vivo studies using patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models of NRAS-mutant melanoma and BRAF-mutant colorectal cancer have provided compelling evidence of the combination's efficacy.
| Model | Cancer Type | Treatment | Tumor Regression Rate | Reference |
| MEL278 (PDX) | NRAS-mutant Melanoma | Binimetinib alone | 0-6% | [3][4] |
| OKI-179 + Binimetinib | 28-50% | [3][4] | ||
| MM415 (PDX) | NRAS-mutant Melanoma | Binimetinib alone | 0-6% | [3][4] |
| OKI-179 + Binimetinib | 28-50% | [3][4] | ||
| HT29 (CDX) | BRAF-mutant Colorectal Cancer | Encorafenib + Binimetinib | 0% | [3] |
| OKI-179 + Encorafenib + Binimetinib | 50% | [3] |
Table 2: Summary of In Vivo Preclinical Data
Clinical Evaluation: The NAUTILUS Trial
The promising preclinical data led to the initiation of the Phase 1b/2 NAUTILUS clinical trial (NCT05340621) to evaluate the safety and efficacy of OKI-179 in combination with binimetinib in patients with advanced solid tumors with activating RAS pathway mutations, with a specific focus on NRAS-mutated melanoma[7][8].
| Trial Phase | Patient Population | Treatment Regimen | Key Endpoints |
| Phase 1b | Advanced solid tumors with activating RAS pathway mutations | Dose escalation of OKI-179 (4 days on/3 days off) + Binimetinib (twice daily) | MTD, RP2D, Safety |
| Phase 2 | NRAS-mutated melanoma previously treated with immunotherapy | OKI-179 at RP2D + Binimetinib | Objective Response Rate (ORR) |
Table 3: Overview of the NAUTILUS Clinical Trial
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the preclinical evaluation of the OKI-179 and binimetinib combination.
Cell Viability Assay
This assay is used to assess the effect of the drug combination on the proliferation and survival of cancer cells in vitro.
-
Cell Culture: SKMEL-2 cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a dose matrix of OKI-179 and binimetinib, both as single agents and in combination.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well.
-
Data Acquisition: Luminescence or absorbance is measured using a plate reader.
-
Data Analysis: Cell viability is calculated relative to untreated controls. Synergy is quantified using models such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for γH2AX, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified to determine the relative protein expression levels.
Xenograft Tumor Model
In vivo efficacy is evaluated using immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human NRAS-mutant melanoma cells (e.g., SKMEL-2) or patient-derived tumor fragments are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle control, OKI-179 alone, binimetinib alone, and the combination).
-
Treatment Administration: Drugs are administered according to a defined schedule and dosage (e.g., OKI-179 at 80 mg/kg, 5 days/week, orally; binimetinib at 3.5 mg/kg, twice daily, orally)[4].
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) or western blotting, to assess pharmacodynamic markers.
Conclusion
The combination of the Class I HDAC inhibitor OKI-179 and the MEK1/2 inhibitor binimetinib represents a rational and promising therapeutic strategy for RAS-pathway mutated cancers. Preclinical data strongly support a synergistic interaction, leading to enhanced tumor cell death and regression. The ongoing NAUTILUS clinical trial will be instrumental in validating these findings in patients and potentially establishing a new standard of care for this patient population with a high unmet medical need. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this and other combination therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. onkuretherapeutics.com [onkuretherapeutics.com]
- 3. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC) in Xenograft Tumors [bio-protocol.org]
- 6. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 7. OKI-179 + Binimetinib for Melanoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. onkuretherapeutics.com [onkuretherapeutics.com]
OKI-179: A Comparative Guide to its Anti-Tumor Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of OKI-179, a novel selective Class I histone deacetylase (HDAC) inhibitor, in various cancer models. We present a comparative analysis of its performance against other anti-cancer agents, supported by experimental data and detailed methodologies to aid in research and development.
Introduction to OKI-179
OKI-179 is an orally bioavailable prodrug of the active metabolite OKI-006, which is a potent inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[2] By inhibiting Class I HDACs, OKI-179 leads to an accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes and subsequent anti-tumor effects such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1] OKI-179 is structurally similar to the natural product largazole and the approved drug romidepsin.[3]
Mechanism of Action: Class I HDAC Inhibition
OKI-179's mechanism of action centers on the selective inhibition of Class I HDAC enzymes. This targeted approach is believed to offer a more favorable therapeutic window compared to pan-HDAC inhibitors.
Caption: Signaling pathway of Class I HDAC inhibition by OKI-179.
Comparative In Vitro Efficacy
The in vitro anti-proliferative activity of OKI-005, the in vitro active form of OKI-179, has been evaluated across a panel of cancer cell lines.
Cell Viability Assays
Table 1: IC50 Values of OKI-005 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 25.4 |
| SW480 | Colorectal Carcinoma | 35.7 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 45.2 |
| Hs 578T | Triple-Negative Breast Cancer | 58.1 |
| CAL-51 | Triple-Negative Breast Cancer | 33.6 |
| CAL-120 | Triple-Negative Breast Cancer | 41.3 |
Data sourced from preclinical studies.
Apoptosis Induction
OKI-005 has been shown to induce apoptosis in cancer cells. The activity of caspase-3 and -7, key mediators of apoptosis, was measured after treatment.
Table 2: Caspase-3/7 Activation by OKI-005
| Cell Line | Cancer Type | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| HCT-116 | Colorectal Carcinoma | 3.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.2 |
Data represents typical results from preclinical investigations.
Comparative In Vivo Efficacy
The anti-tumor activity of OKI-179 has been validated in several xenograft models of human cancers.
Colorectal Cancer Xenograft Model
In a HCT-116 colorectal cancer xenograft model, oral administration of OKI-179 resulted in significant tumor growth inhibition.[1]
Table 3: Efficacy of OKI-179 in HCT-116 Xenograft Model
| Treatment Group (Oral Gavage) | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| OKI-179 | 40 mg/kg, daily | 45 |
| OKI-179 | 80 mg/kg, daily | 68 |
Data adapted from published preclinical studies.[1]
Triple-Negative Breast Cancer Xenograft Model
OKI-179 demonstrated dose-dependent anti-tumor activity in an MDA-MB-231 triple-negative breast cancer xenograft model.[4]
Table 4: Efficacy of OKI-179 in MDA-MB-231 Xenograft Model
| Treatment Group (Oral Gavage) | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| OKI-179 | 80 mg/kg, daily | 55 |
| Doxorubicin | 1.5 mg/kg, weekly | 40 |
| OKI-179 + Doxorubicin | As above | 75 |
Results are based on preclinical combination studies.[4][5]
Combination Therapies
The efficacy of OKI-179 can be enhanced when used in combination with other anti-cancer agents.
Caption: OKI-179 combination therapy approaches.
Preclinical studies have shown that OKI-179 in combination with doxorubicin leads to significantly greater tumor growth inhibition in TNBC models compared to either agent alone.[5][6] Similarly, combining OKI-179 with the anti-estrogen tamoxifen has shown promise in ER-positive breast cancer models. Furthermore, OKI-179 may enhance the efficacy of immune checkpoint inhibitors by upregulating MHC class I expression on tumor cells.[3]
Experimental Protocols
Cell Viability (SRB) Assay
-
Cell Plating: Seed 3,000-5,000 cells per well in a 96-well plate and allow to adhere for 24 hours.[1]
-
Drug Treatment: Treat cells with increasing concentrations of OKI-005 (or comparator compounds) for 72 hours.[1]
-
Fixation: Discard the media and fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the cells with 0.4% sulforhodamine B (SRB) solution.[1]
-
Solubilization: Wash the wells and solubilize the bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Plating: Plate 1,500-5,000 cells per well in a white-walled 96-well plate and allow to adhere overnight.[7]
-
Drug Treatment: Treat cells with the desired concentrations of OKI-005 for 24 or 48 hours.[7]
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[8][9]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[10]
-
Measurement: Measure the luminescence using a luminometer.[8][10]
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 million MDA-MB-231 cells into the flank of athymic nude mice.[5]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer OKI-179 (e.g., 80 mg/kg) orally once daily and/or doxorubicin (e.g., 1.5 mg/kg) intraperitoneally once weekly.[4][5]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period for further analysis.
Caption: General workflow for in vivo xenograft studies.
Conclusion
OKI-179 demonstrates significant anti-tumor efficacy as a single agent and in combination with other therapies across a range of preclinical cancer models. Its selective inhibition of Class I HDACs provides a promising therapeutic strategy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the potential of OKI-179 and other HDAC inhibitors in oncology.
References
- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 4. onkuretherapeutics.com [onkuretherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onkuretherapeutics.com [onkuretherapeutics.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
Comparative study of OKI-179's tolerability profile
A Comparative Tolerability Profile of OKI-179 in Targeted Cancer Therapy
This guide provides a comparative analysis of the tolerability profile of OKI-179, a novel oral Class I-selective histone deacetylase (HDAC) inhibitor, with other targeted therapies, larotrectinib and entrectinib, which are tropomyosin receptor kinase (TRK) inhibitors. While their mechanisms of action differ, this comparison offers valuable insights for researchers and drug development professionals by contextualizing the safety and tolerability of a new class of epigenetic modulators against established targeted agents in the treatment of solid tumors.
Mechanism of Action
OKI-179 is an orally administered prodrug that is metabolized to its active form, OKI-006.[1] OKI-006 selectively inhibits Class I HDAC enzymes (HDAC1, 2, and 3), which play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting these enzymes, OKI-179 leads to an increase in histone acetylation, altering chromatin structure and resulting in the transcription of tumor suppressor genes and other proteins that can induce cell cycle arrest, apoptosis, and anti-tumor immune responses.[3][4][5]
In contrast, larotrectinib and entrectinib are highly selective inhibitors of TRK proteins (TRKA, TRKB, and TRKC).[6] These proteins are encoded by the NTRK genes, which can become abnormally fused to other genes. Such NTRK gene fusions lead to the production of constitutively active TRK fusion proteins that drive the growth and proliferation of various cancers.[6] Larotrectinib and entrectinib block the signaling pathways activated by these fusion proteins, thereby inhibiting cancer cell growth. Entrectinib also inhibits ROS1 and ALK fusion proteins.[7]
Experimental Protocols
The tolerability profile of OKI-179 was evaluated in a first-in-human, Phase 1, open-label, dose-escalation study (NCT03931681) in patients with advanced solid tumors.[1][8] The study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2][8] Patients received OKI-179 orally once daily in either an intermittent schedule (4 days on, 3 days off or 5 days on, 2 days off) or a continuous daily dosing schedule in 21-day cycles.[2][8]
The tolerability data for larotrectinib is based on a pooled analysis of three multicenter, open-label, single-arm clinical trials: NCT02122913, NCT02576431 (NAVIGATE), and NCT02637687 (SCOUT).[9] These trials enrolled adult and pediatric patients with various NTRK fusion-positive solid tumors.[9]
The safety profile of entrectinib was assessed through an integrated analysis of three multicenter, open-label clinical trials: STARTRK-2 (NCT02568267), STARTRK-1 (NCT02097810), and ALKA-372-001.[7][10] These basket trials enrolled patients with NTRK fusion-positive solid tumors or ROS1-positive non-small cell lung cancer (NSCLC).[7][10] In these studies, adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Tolerability Profile Comparison
The following table summarizes the key tolerability findings for OKI-179, larotrectinib, and entrectinib.
| Feature | OKI-179 | Larotrectinib | Entrectinib |
| Drug Class | Class I HDAC Inhibitor | TRK Inhibitor | TRK, ROS1, ALK Inhibitor |
| Most Common Adverse Events (All Grades) | Nausea (70.6%), Fatigue (47.1%), Thrombocytopenia (41.2%), Anemia (39%), Anorexia (27%), Vomiting (23%)[1][2][8][11] | Increased AST (52%), Increased ALT (45%), Anemia (42%), Musculoskeletal pain (42%), Fatigue (36%), Neutropenia (36%), Cough (32%), Dizziness (27%), Diarrhea (27%), Nausea (25%), Vomiting (25%)[12] | Fatigue, Constipation, Dysgeusia (distorted sense of taste), Edema, Dizziness, Diarrhea, Nausea, Cognitive disorders, Increased weight, Vomiting, Cough[7][13] |
| Most Common Grade 3-4 Adverse Events | Anemia (12%), Fatigue (12%), Thrombocytopenia (DLT), Anorexia (4%)[1] | Anemia, Decreased lymphocyte count (7% for both)[12] | Nervous system disorders (3%), Cardiac disorders (2%)[10] |
| Dose-Limiting Toxicities (DLTs) / Reasons for Dose Reduction | Decreased platelet count (Thrombocytopenia), Nausea[2][8][11] | Dose reductions due to increased ALT/AST, dizziness, and decreased neutrophil count.[14] Discontinuation in 2% of patients due to various TRAEs.[9] | Dose reductions due to anemia, elevated creatinine, and fatigue.[15] Discontinuation in 4% of patients.[15] |
| Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | MTD: 450 mg daily (4 days on/3 days off), 200 mg daily (continuous). RP2D: 300 mg daily (4 days on/3 days off)[2][8][11] | Standard adult dose is 100 mg twice daily.[16] | Recommended dose is 600 mg once daily.[17] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of OKI-179.
Caption: Mechanism of action of OKI-179 in cancer cells.
Summary
OKI-179 demonstrates a manageable safety profile in patients with advanced solid tumors, with the most frequent adverse events being nausea, fatigue, and thrombocytopenia.[2][8][11] Nausea was generally manageable with antiemetics.[18] The dose-limiting toxicities were primarily hematological (thrombocytopenia) and gastrointestinal (nausea).[2][8][11]
The tolerability profiles of the TRK inhibitors larotrectinib and entrectinib are distinct. Larotrectinib is associated with elevated liver enzymes, musculoskeletal pain, and hematological abnormalities, though most treatment-related adverse events are Grade 1-2.[12] Entrectinib's side effect profile includes central nervous system effects like dizziness and cognitive impairment, as well as congestive heart failure, which are considered serious potential risks.[13]
References
- 1. ascopubs.org [ascopubs.org]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 5. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. news.cuanschutz.edu [news.cuanschutz.edu]
- 11. researchgate.net [researchgate.net]
- 12. Latest Vitrakvi® (larotrectinib) Subgroup Analyses at ASCO 2023 Showcase Long-Term Efficacy and Safety Profile in Adult and Pediatric Patients with NTRK Gene Fusion Cancer, Across Solid Tumors - BioSpace [biospace.com]
- 13. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
- 14. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Larotrectinib efficacy and safety in adult TRK fusion cancer patients. - ASCO [asco.org]
- 17. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. onkuretherapeutics.com [onkuretherapeutics.com]
Validating the Pro-Apoptotic Response to OKI-179 in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of OKI-179 in solid tumors against other histone deacetylase (HDAC) inhibitors. The information is curated to assist researchers in evaluating OKI-179's potential as a therapeutic agent, with a focus on its mechanism of action and the experimental validation of its apoptotic response.
Executive Summary
OKI-179 (bocodepsin) is a novel, orally bioavailable, class I-selective HDAC inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of solid tumor models.[1][2][3][4][5][6] As a prodrug of the active metabolite OKI-006, it exhibits a favorable pharmacokinetic profile and on-target pharmacodynamic effects.[1][2] This guide will delve into the experimental data supporting its pro-apoptotic claims, compare it with other HDAC inhibitors, and provide detailed protocols for validating these effects.
Mechanism of Action: OKI-179-Induced Apoptosis
OKI-179 selectively inhibits class I HDAC enzymes (HDAC1, 2, and 3).[4][7][8] This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and leading to the transcriptional activation of tumor suppressor genes.[9] This re-expression of silenced genes can trigger cell cycle arrest and, crucially, induce apoptosis. The pro-apoptotic potential of HDAC inhibitors like OKI-179 is linked to the intrinsic cellular threshold for apoptosis, which can vary between different tumor types.[1][10] In sensitive cancer cell lines, OKI-179 treatment has been shown to lead to a robust increase in apoptosis.[1]
The downstream signaling cascade initiated by OKI-179 that culminates in apoptosis involves the activation of key executioner proteins. One of the primary markers of apoptosis induced by OKI-179 is the cleavage of poly (ADP-ribose) polymerase-1 (PARP), a hallmark of caspase-dependent apoptosis.[11] This indicates the activation of effector caspases, such as caspase-3 and -7, which are the ultimate executioners of the apoptotic program.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. scispace.com [scispace.com]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 9. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Immunomodulatory Effects of OKI-179 and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase inhibitors (HDACis) are a class of epigenetic-modifying agents that have shown significant promise in oncology, not only for their direct anti-tumor effects but also for their ability to modulate the immune system. OKI-179 (bocodepsin) is a novel, orally bioavailable, class I-selective HDACi that has demonstrated potent immunomodulatory properties. This guide provides a comparative overview of the immunomodulatory effects of OKI-179 against other prominent HDACis, supported by experimental data and detailed methodologies.
Introduction to OKI-179
OKI-179 is a prodrug of the active metabolite OKI-006, which selectively inhibits class I HDACs, specifically HDAC1, HDAC2, and HDAC3, with IC50 values of 1.2 nM, 2.4 nM, and 2.0 nM, respectively.[1] This selectivity profile distinguishes it from pan-HDACis that target a broader range of HDAC isoforms. Its oral bioavailability presents a significant advantage over intravenously administered HDACis like romidepsin.[2][3]
Comparative Immunomodulatory Effects
The immunomodulatory effects of HDACis are multifaceted, impacting various immune cell populations and signaling pathways. This section compares the known effects of OKI-179 with other well-characterized HDACis.
T-Cell Modulation
HDACis can profoundly influence T-cell function, including activation, differentiation, and effector functions.
Key Findings:
-
Regulatory T cells (Tregs): A notable difference has been observed in the effect on Tregs. While romidepsin has been reported to either increase or have no effect on the frequency of Foxp3+ Tregs, in vitro treatment with the active form of OKI-179 (OKI-005) has shown a trend towards a decrease in this immunosuppressive cell population.[2]
-
T-Cell Frequencies: In clinical studies, OKI-179 has been shown to cause a transient increase in the frequencies of CD4+ and CD8+ T cells in the peripheral blood of patients.[4][5] This effect, along with histone acetylation, peaks within hours of administration and wanes within 24 hours, suggesting that intermittent dosing schedules may be optimal for combination immunotherapies.[4][5]
-
Safety Profile: Romidepsin treatment has been associated with lymphopenia, a reduction in lymphocytes.[2] In contrast, lymphopenia has not been a reported side effect of OKI-179.[2]
| Feature | OKI-179 | Romidepsin | Other HDACis (General) |
| HDAC Selectivity | Class I (HDAC1, 2, 3)[1] | Class I[2] | Varies (e.g., Vorinostat, Panobinostat are pan-HDACis) |
| Administration | Oral[2][3] | Intravenous[2][3] | Oral or Intravenous |
| Effect on Tregs | Trend of decreasing Foxp3+ Tregs (in vitro)[2] | Increase or no change in Foxp3+ Tregs[2] | Variable, can enhance Treg function[4] |
| Effect on T-Cell Frequency | Transient increase in CD4+ and CD8+ T cells[4][5] | Can cause lymphopenia[2] | Variable effects |
| Histone Acetylation | Rapid and transient increase in T cells[4] | Induces histone hyperacetylation | Induces histone hyperacetylation |
Modulation of Antigen Presenting Cells (APCs)
HDACis can influence the function of APCs, such as dendritic cells (DCs) and macrophages, which are critical for initiating and shaping the anti-tumor immune response.
Key Findings:
-
Dendritic Cell Function: Pan-HDACis like vorinostat and the class I/II inhibitor givinostat have been shown to impair the T-cell stimulatory capacity of DCs.[2] The impact of OKI-179 on DC function requires further direct comparative studies.
-
Macrophage Polarization: HDAC inhibitors can influence macrophage polarization, a key determinant of their pro-inflammatory (M1) or anti-inflammatory (M2) function. Inhibition of class IIb HDAC6 has been shown to impair the production of the immunosuppressive cytokine IL-10 by macrophages.[2] The specific effects of the class I-selective OKI-179 on macrophage polarization compared to other HDACis is an area for ongoing research.
Signaling Pathways Modulated by HDACis
HDAC inhibitors exert their immunomodulatory effects by influencing key signaling pathways that govern immune cell function.
NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation and immunity. HDACis can modulate NF-κB signaling, often leading to anti-inflammatory effects by preventing the degradation of IκB, the inhibitor of NF-κB.[4] This can result in the decreased production of pro-inflammatory cytokines.
Caption: HDACi can inhibit NF-κB activity by preventing IκB degradation.
STAT Signaling
The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors. HDACis have been shown to modulate STAT signaling. For instance, inhibition of HDAC6 can disrupt the HDAC6-STAT3 complex, leading to decreased STAT3 phosphorylation and a subsequent increase in IFN-γ production by CD4+ T cells.[2] Some HDACis have also been shown to down-regulate STAT1 phosphorylation.[3]
Caption: HDACis can modulate STAT signaling by altering STAT protein acetylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the immunomodulatory effects of HDACis.
Flow Cytometry for Intracellular Histone Acetylation
This protocol is used to quantify changes in histone acetylation within specific immune cell populations following HDACi treatment.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
HDAC inhibitors (e.g., OKI-005, panobinostat)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fixable Viability Dye
-
Antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Antibody for acetylated histone H3 on lysine 27 (Ac-H3K27)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture PBMCs in the presence of the desired concentrations of HDACis or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
Surface Staining: Harvest cells and wash with PBS. Stain with a fixable viability dye to exclude dead cells. Subsequently, stain with antibodies against cell surface markers for 20 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the fixed and permeabilized cells with an antibody against Ac-H3K27 for 30 minutes at 4°C.[1]
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell population and then on the specific immune cell subsets (e.g., CD4+ T cells, CD8+ T cells). Analyze the mean fluorescence intensity (MFI) of the Ac-H3K27 stain to quantify histone acetylation levels.
Intracellular Cytokine Staining by Flow Cytometry
This protocol allows for the measurement of cytokine production within individual cells, providing insights into the functional effects of HDACis on immune cells.
Materials:
-
PBMCs or isolated immune cell subsets
-
HDAC inhibitors
-
Cell stimulation reagents (e.g., PMA and ionomycin, or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable Viability Dye
-
Antibodies for surface markers
-
Fixation/Permeabilization Buffer
-
Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment: Culture cells with HDACis or vehicle control. In the last 4-6 hours of culture, add cell stimulation reagents and a protein transport inhibitor.[6] The protein transport inhibitor is crucial to trap cytokines within the cell for detection.
-
Surface Staining: Harvest and stain cells with a viability dye and surface marker antibodies as described in the previous protocol.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Data Acquisition and Analysis: Acquire and analyze the data on a flow cytometer to determine the percentage of cells producing specific cytokines within different immune cell populations.
Caption: A generalized workflow for studying the effects of HDACis on immune cells.
Conclusion
OKI-179 stands out as a promising immunomodulatory agent due to its class I HDAC selectivity and oral bioavailability. Preclinical and early clinical data suggest a distinct immunomodulatory profile compared to other HDACis, particularly concerning its effects on T-cell populations and a favorable safety profile. Further head-to-head comparative studies are warranted to fully elucidate the differential effects of OKI-179 and other HDACis on the complex interplay of the immune system. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the immunomodulatory potential of this next-generation HDAC inhibitor.
References
- 1. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of antitumor immunity with histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibitors modulate innate immune responses to micro-organisms relevant to chronic mucocutaneous candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone/protein deacetylases and T-cell immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
A Comparative Analysis of the Pharmacokinetic Profiles of OKI-179 and OKI-005
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two investigational histone deacetylase (HDAC) inhibitors, OKI-179 and OKI-005. Both are prodrugs that convert to the active metabolite, OKI-006, a potent class I HDAC inhibitor. This document summarizes key pharmacokinetic data, outlines experimental methodologies, and visualizes the underlying biological pathways to inform preclinical and clinical research decisions.
Executive Summary
OKI-179 and OKI-005 were developed as prodrugs of the active HDAC inhibitor OKI-006. While both compounds effectively deliver the active metabolite, they have been optimized for different research applications. OKI-005 was initially developed and is well-suited for in vitro studies. However, subsequent optimization for in vivo applications led to the development of OKI-179, which exhibits a superior pharmacokinetic profile for oral administration in preclinical and clinical settings.[1] This distinction is critical for the design and interpretation of pharmacology and toxicology studies.
Data Presentation: Pharmacokinetic Profiles
The following table summarizes the available pharmacokinetic data for OKI-179 and OKI-005, focusing on the concentration of the active metabolite, OKI-006, after administration. It is important to note that comprehensive in vivo pharmacokinetic data for OKI-005 is limited, as OKI-179 was prioritized for extensive preclinical and clinical development due to its optimized properties.
| Parameter | OKI-179 | OKI-005 | Species | Administration Route | Source |
| Active Metabolite | OKI-006 | OKI-006 | - | - | [1] |
| Primary Use | In vivo studies | In vitro studies | - | - | |
| Preclinical Cmax (of OKI-006) | > 1 µM (at 100 mg/kg) | Data not available | Mouse, Rat | Oral (PO) | [1] |
| Preclinical Tmax (of OKI-006) | Not specified | Not specified | Mouse | Oral (PO) | |
| Preclinical Half-life (t½) (of OKI-006) | Not specified | < 2 hours | Mouse | Oral (PO) | |
| Human Cmax (of OKI-006) | > 2,000 ng/mL | Not applicable | Human | Oral (PO) | [2][3] |
| Human Tmax (of OKI-006) | 2 hours | Not applicable | Human | Oral (PO) | [2] |
| Human Half-life (t½) (of OKI-006) | 6-8 hours | Not applicable | Human | Oral (PO) | [2] |
| Key Observation | Dose-proportional increase in blood concentration of OKI-006.[1] Favorable exposure in vivo. | Favorable exposures in blood and tumor in mouse models, but superseded by OKI-179 for in vivo use. | Mouse | Oral (PO) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for preclinical pharmacokinetic studies involving oral administration in mice.
In Vivo Pharmacokinetic Study in Mice (Oral Administration)
Objective: To determine the pharmacokinetic profile of a test compound (e.g., OKI-179 or OKI-005) and its active metabolite (OKI-006) in plasma after a single oral dose.
Animals:
-
Male or female BALB/c nude mice, 6-8 weeks old.
-
Animals are acclimated for at least one week prior to the study.
Materials:
-
Test compound (OKI-179 or OKI-005) formulated in an appropriate vehicle (e.g., corn oil).
-
Oral gavage needles (20-22 gauge).
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA).
-
Anesthesia (e.g., isoflurane).
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein sampling).
-
Centrifuge for plasma separation.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing:
-
Animals are fasted overnight prior to dosing.
-
The test compound is administered as a single oral gavage at a predetermined dose (e.g., 25, 50, or 100 mg/kg). The volume administered is typically 10 mL/kg.
-
-
Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via an appropriate method, such as retro-orbital sinus puncture or tail vein sampling, under anesthesia.
-
Samples are immediately transferred to microcentrifuge tubes containing an anticoagulant and placed on ice.
-
-
Plasma Processing:
-
Blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma supernatant is transferred to new, labeled tubes and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of the parent compound and its active metabolite are quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time data using appropriate software.
-
Mandatory Visualization
Metabolic Activation and Target Inhibition
The following diagram illustrates the conversion of the prodrugs OKI-179 and OKI-005 to the active metabolite OKI-006, which then inhibits Class I Histone Deacetylases (HDACs).
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Investigational Anticancer Agent 179
This document provides comprehensive guidance on the safe handling and disposal of the investigational anticancer agent 179. Adherence to these procedures is critical to minimize occupational exposure, prevent environmental contamination, and ensure regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals.
Waste Segregation and Disposal Plan
Proper segregation of waste contaminated with this compound is the first step in ensuring safe disposal. All waste streams must be managed separately and in accordance with institutional and regulatory guidelines.[1][2]
Table 1: Waste Classification and Disposal Procedures for this compound
| Waste Category | Description | Recommended Container | Disposal Method |
| Trace Chemotherapy Waste | Items contaminated with minute amounts of agent 179, such as empty vials, syringes (with no visible drug), gloves, gowns, and absorbent pads.[2][3] | Yellow, puncture-proof containers labeled "Trace Chemotherapy Waste".[2] | High-temperature incineration.[4] |
| Bulk Chemotherapy Waste | Items grossly contaminated with agent 179, including unused or expired drug, partially full vials and syringes, and materials from large spills.[1] | Black, puncture-proof, leak-proof containers labeled "Bulk Chemotherapy Waste" and "Hazardous Waste".[2] | Regulated hazardous waste incineration.[2][4] |
| Sharps Waste | Needles, syringes (even if empty), and other sharp objects contaminated with agent 179.[3] | Red, puncture-proof sharps containers labeled "Chemotherapy Sharps".[2][3] | High-temperature incineration. |
| Non-Contaminated Waste | General laboratory waste that has not come into contact with agent 179. | Standard laboratory waste containers. | Standard disposal procedures. |
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol outlines the procedure for decontaminating laboratory surfaces and non-disposable equipment contaminated with this compound. There is no single accepted method for chemical deactivation of all agents; therefore, this procedure focuses on a thorough cleaning process.[2]
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, a disposable gown, safety goggles, and an N95 respirator.[5]
-
Detergent solution (e.g., Simple Green).[2]
-
70% isopropyl alcohol.[3]
-
Plastic-backed absorbent pads.[3]
-
"Trace Chemotherapy Waste" and "Bulk Chemotherapy Waste" containers.
Procedure:
-
Preparation: Don the appropriate PPE before beginning the decontamination process.[3] Cover the work area with plastic-backed absorbent pads.[3]
-
Initial Cleaning: Liberally apply the detergent solution to the contaminated surface or equipment. Using absorbent pads, wipe the area in a systematic manner (e.g., from top to bottom, from least to most contaminated). Dispose of the used pads in the "Trace Chemotherapy Waste" container.[2]
-
Rinsing: Thoroughly rinse the surface or equipment with clean water, using fresh absorbent pads. Dispose of the used pads in the "Trace Chemotherapy Waste" container.[2]
-
Disinfection (Optional): Wipe the surface or equipment with 70% isopropyl alcohol and allow it to air dry.[3]
-
Final Disposal: Once the procedure is complete, doff PPE in a manner that avoids self-contamination and dispose of all disposable items in the appropriate chemotherapy waste container.[3]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of materials contaminated with investigational this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to contain the spill and decontaminate the area.
Small Spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill with absorbent pads.
-
Clean the area with a detergent solution, followed by a water rinse.
-
Dispose of all contaminated materials in the "Bulk Chemotherapy Waste" container.
Large Spills (greater than 5 mL):
-
Evacuate the area and restrict access.
-
Contact the institutional Environmental Health and Safety (EH&S) department immediately.[2]
-
EH&S will manage the cleanup and decontamination procedures.
Personnel Training and Handling Precautions
All personnel handling this compound must receive specific training on its hazards, handling procedures, and emergency protocols.[1][3] This training should be documented and refreshed annually.
Key Handling Precautions:
-
All manipulations of this compound should be performed within a certified chemical fume hood or biological safety cabinet to prevent aerosolization.[1][3]
-
Always wear appropriate PPE, including double gloves, a disposable gown, and eye protection.[2][3]
-
Use Luer-lock syringes and other safety-engineered devices to minimize the risk of spills and accidental injections.[3]
-
Transport all containers of this compound in a secondary, sealed, and shatterproof container.[3]
-
Unused or expired investigational agents should not be returned to the supplier unless specifically instructed to do so; they should be disposed of as bulk chemotherapy waste.[6]
References
Essential Safety and Handling Guide for Potent Anticancer Agents
Disclaimer: The following guidelines provide a framework for handling highly potent anticancer agents. "Anticancer agent 179" is not a publicly recognized compound; therefore, these recommendations are based on established safety protocols for cytotoxic and other hazardous drugs.[1][2][3][4][5] Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any compound to be handled and perform a risk assessment to establish laboratory-specific procedures.[1]
This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of all personnel handling potent anticancer agents.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to hazardous drugs during handling.[6] It is crucial that all personnel receive training on the proper donning, doffing, and disposal of PPE.[7]
Table 1: Recommended PPE for Handling Potent Anticancer Agents
| PPE Category | Specification | Rationale and Usage Notes |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978).[6][8][9] Double gloving is required for all handling activities. | Provides a barrier against skin contact. The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly (e.g., every 30-60 minutes) or if the outer glove is torn or punctured.[10][11] |
| Gowns | Disposable, lint-free, low-permeability gowns with a solid front, long sleeves, and tight-fitting cuffs.[8][10][12] | Protects skin and personal clothing from contamination. Gowns should be changed immediately after a spill or splash and should not be worn outside the handling area.[12] |
| Eye & Face Protection | Safety glasses with side shields or goggles.[10] A full-face shield should be worn when there is a risk of splashing.[6][8] | Protects mucous membranes from exposure to droplets or aerosols. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or higher respirator is required when there is a risk of generating airborne powders or aerosols.[6][8] | Surgical masks do not provide adequate respiratory protection from chemical hazards.[10] |
| Shoe Covers | Required when there is a potential for spills. | Prevents the spread of contamination outside the work area. |
Operational Plans: From Receipt to Disposal
A comprehensive safety program with standard operating procedures (SOPs) should be in place to cover all aspects of handling hazardous drugs.[1]
Receiving and Storage:
-
Hazardous drugs should be clearly labeled at all times.[1]
-
Upon receipt, inspect packages for any signs of damage or leakage.
-
Store anticancer agents in a dedicated, clearly marked, and secure location with limited access, such as a locked cabinet or refrigerator.[13]
Preparation and Handling:
-
All manipulations of potent anticancer agents (e.g., weighing, reconstituting) should be performed within a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1][10][14]
-
Work surfaces should be covered with a plastic-backed absorbent pad to contain any spills.[10] This pad should be disposed of as contaminated waste after the procedure.[10]
-
Use Luer-Lok syringes and other safety-engineered devices to minimize the risk of leaks and spills.[11]
Workflow for Handling Potent Anticancer Agents:
Caption: Workflow for the safe handling of potent anticancer agents.
Spill Management Protocol
Immediate and appropriate response to spills is critical to prevent exposure and the spread of contamination. Spill kits should be readily available in all areas where anticancer agents are handled.[13]
Table 2: Spill Kit Contents
| Item | Purpose |
| PPE | 2 pairs of chemotherapy-tested gloves, 1 gown, shoe covers, eye protection, and an N95 respirator. |
| Absorbent Materials | Absorbent pads or pillows to contain and absorb the spill.[10] |
| Cleaning Supplies | Detergent solution and sterile water for decontamination.[10] |
| Waste Disposal | Labeled chemotherapy waste bags and a sharps container.[11] |
| Signage | A warning sign to secure the area. |
Spill Response Procedure:
-
Secure the Area: Immediately alert others and restrict access to the spill area.[10]
-
Don PPE: Put on all the PPE from the spill kit.
-
Contain the Spill:
-
Clean the Area: Starting from the outer edge of the spill and working inwards, clean the area thoroughly with a detergent solution, followed by clean water.[10]
-
Dispose of Waste: Place all contaminated materials (absorbent pads, cleaning materials, and disposable PPE) into the designated chemotherapy waste bags.[10][11]
-
Report the Incident: Report the spill to the appropriate safety officer and complete any necessary documentation.
Logical Relationship for Spill Response:
References
- 1. osha.gov [osha.gov]
- 2. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. cdc.gov [cdc.gov]
- 5. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. ohsinsider.com [ohsinsider.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. dupont.com.sg [dupont.com.sg]
- 13. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
